4-Bromo-2-fluoro-6-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAYLYLJKBSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339595 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74266-66-3 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 4-Bromo-2-fluoro-6-nitroanisole (CAS No. 74266-66-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-nitroanisole, a key chemical intermediate with significant applications in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₃. Its structure features a benzene ring substituted with bromo, fluoro, nitro, and methoxy groups, making it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 74266-66-3 | N/A |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Molecular Weight | 250.02 g/mol | N/A |
| Appearance | White to yellowish solid (crystals or powder) | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 255-256 °C | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Synthesis
A plausible synthetic route to this compound involves a multi-step process starting from a simpler anisole derivative. The general strategy includes bromination and nitration of a fluorinated anisole precursor.[1]
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-fluoro-6-nitroanisole, a key intermediate in various organic synthesis applications. The information is compiled from publicly available data sheets and chemical databases.
Chemical Identity
This compound is an organic compound with the CAS number 74266-66-3.[1][2][3] Its chemical structure consists of an anisole ring substituted with bromo, fluoro, and nitro groups.
Physical Properties
The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 74266-66-3 | [1][2][3] |
| Molecular Formula | C₇H₅BrFNO₃ | [1][3] |
| Molecular Weight | 250.02 g/mol | [1][3] |
| Appearance | White to yellowish solid; Yellow to brown crystals or powder | [1][2] |
| Melting Point | 51.5-61°C (literature values vary) | [1][2] |
| Boiling Point | ~255-309°C (predicted and experimental values vary) | [1] |
| Density | 1.716 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 140.7°C | [1] |
| Vapor Pressure | 0.00119 mmHg at 25°C | [1] |
| Refractive Index | 1.56 | [1] |
| Solubility | Soluble in common organic solvents | [1] |
| Purity (Assay) | ≥96.0% (by GC) | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not provided in the surveyed literature. The values are typically reported from supplier data sheets or computational predictions. For instance, the melting point is often cited from literature ("lit.") without detailing the specific analytical method used (e.g., Differential Scanning Calorimetry, Capillary Melting Point).[1] Similarly, properties like boiling point and density are often listed as "Predicted" values, derived from computational models.[1]
For rigorous research applications, it is recommended that these properties be experimentally verified using standard laboratory procedures such as:
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Boiling Point: Measured via distillation under specified pressure conditions.
-
Density: Measured using a pycnometer or a digital density meter.
-
Solubility: Quantitatively determined by dissolving known amounts of the solute in a specific solvent at a given temperature until saturation is reached.
Visualization of Chemical Data
The following diagram provides a logical overview of the key identifiers and physical state of this compound.
Safety Information
This compound is a chemical that requires careful handling. It is irritating to the eyes, respiratory system, and skin.[1] When working with this compound, appropriate personal protective equipment, such as gloves, goggles, and a lab coat, should be worn.[1] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
References
Technical Guide: Solubility Profile of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-6-nitroanisole is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility is a critical first step in designing synthetic routes, developing formulations, and conducting biological assays. This technical guide provides a comprehensive overview of the available solubility data for this compound and related compounds, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Data Presentation: Solubility of this compound and Structurally Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Common Organic Solvents | Soluble (Qualitative) | General chemical supplier information |
| 2-Fluoroanisole | Water | Sparingly soluble/Insoluble | [1][2] |
| Ethanol, Ether, Acetone | Miscible/Soluble | [1][2] | |
| Chloroform | Soluble | [3] | |
| Methanol | Sparingly Soluble | [3] | |
| 4-Bromoanisole | Water | Low solubility/Insoluble | [4][5] |
| Ethanol, Diethyl Ether, Chloroform | Soluble | [5] | |
| Hexane, Toluene | More soluble (Nonpolar solvents) | [4] | |
| 3-Nitroanisole | Water | Practically insoluble | [6] |
| Methanol, Ethanol, Acetone | More soluble (Polar organic solvents) | [6] | |
| 4-Nitroanisole | Water | 0.468 g/L (20°C) | [7] |
| Alcohol, Ether | Soluble | [7] |
Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8] This protocol outlines the steps to determine the solubility of this compound in a given solvent.
1. Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, acetone, etc.)
-
Analytical balance
-
Scintillation vials or other suitable containers with tight-fitting caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.
-
Add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the dissolved compound does not change between the later time points).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
3. Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
Mandatory Visualization
Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Fluoroanisole | 321-28-8 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 4-Nitroanisole, 99+% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and physical properties of 4-Bromo-2-fluoro-6-nitroanisole (CAS No: 74266-66-3). Due to a lack of publicly available, experimentally determined spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the compound's structure. A plausible synthetic route and detailed, generalized experimental protocols for its synthesis and characterization are also provided. This guide serves as a valuable resource for researchers utilizing this compound in organic synthesis, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. Its specific arrangement of bromo, fluoro, nitro, and methoxy functional groups on the benzene ring offers a versatile scaffold for further chemical modifications. This document aims to consolidate the available physical data and provide a robust, predicted spectroscopic profile to aid in its identification and use in a laboratory setting.
Physicochemical Properties
A summary of the known and predicted physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Molar Mass | 250.02 g/mol | [1] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point (Predicted) | 309.1 ± 37.0 °C | [1] |
| Density (Predicted) | 1.716 ± 0.06 g/cm³ | [1] |
Spectroscopic Data (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. The predictions are based on the compound's structure and provide an expected spectral profile.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.85 | d | H-3 |
| ~7.70 | d | H-5 |
| ~3.95 | s | -OCH₃ |
Predicted in CDCl₃
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~157 (d) | C-2 |
| ~152 (d) | C-1 |
| ~142 | C-6 |
| ~127 | C-5 |
| ~118 (d) | C-3 |
| ~112 | C-4 |
| ~57 | -OCH₃ |
Predicted in CDCl₃. 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
The expected characteristic infrared absorption bands for the functional groups present in this compound are listed below.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2950-2850 | -OCH₃ C-H | Stretching |
| 1600-1585, 1500-1400 | Aromatic C=C | Stretching |
| 1550-1500, 1350-1300 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |
| 1250-1200 | Aryl-O-C | Asymmetric Stretching |
| 1100-1000 | C-F | Stretching |
| 1050-1000 | Aryl-O-C | Symmetric Stretching |
| 600-500 | C-Br | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound
| m/z | Ion |
| ~250 | [M]⁺ (containing ⁷⁹Br) |
| ~252 | [M]⁺ (containing ⁸¹Br) |
Experimental Protocols
This section outlines a plausible synthetic route for this compound and standard procedures for acquiring the spectroscopic data.
Proposed Synthesis of this compound
A logical approach to the synthesis of this compound is the nitration of the commercially available precursor, 4-bromo-2-fluoroanisole. The electron-donating methoxy group and the weakly directing fluoro group will activate the aromatic ring towards electrophilic substitution. The nitro group is expected to add ortho to the methoxy group.
Reaction Scheme:
4-Bromo-2-fluoroanisole → this compound
Experimental Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 4-bromo-2-fluoroanisole to the cooled sulfuric acid while stirring.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a stirred mixture of ice and water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Spectroscopic Characterization Protocols
4.2.1. NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
4.2.2. IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
4.2.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, for instance, with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable m/z range to observe the molecular ion peaks.
Safety Information
This compound is expected to be an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: The spectroscopic data presented in this document, particularly the NMR data, are predicted and should be used as a reference. Experimental verification is required for confirmation. The proposed synthesis is based on established chemical principles and may require optimization. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
The ¹H NMR Spectrum of 4-Bromo-2-fluoro-6-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-fluoro-6-nitroanisole. This compound is a substituted aromatic ether with potential applications in organic synthesis and drug discovery. Understanding its ¹H NMR spectrum is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Predicted ¹H NMR Resonances
The chemical structure of this compound is presented below:
Figure 1. Chemical structure of this compound.
The ¹H NMR spectrum of this molecule is predicted to exhibit signals corresponding to two distinct proton environments: the aromatic protons and the methoxy group protons.
-
Aromatic Protons (H-3 and H-5): The benzene ring has two protons at positions 3 and 5. These protons are in different chemical environments due to the influence of the surrounding substituents. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, along with the fluoro (-F) group, will deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield) in the aromatic region of the spectrum. The methoxy group (-OCH₃) is an electron-donating group, which would typically shield ortho and para protons; however, its effect is counteracted by the strongly deactivating nitro and halogen substituents.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet. The chemical shift of this singlet will be influenced by the electronic environment of the aromatic ring.
Predicted ¹H NMR Data
The predicted quantitative data for the ¹H NMR spectrum of this compound are summarized in the table below. These values are estimated based on empirical data for similar substituted aromatic compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | ³JH3-H5 ≈ 2-3 Hz, ⁴JH3-F ≈ 1-2 Hz |
| H-5 | 7.5 - 7.9 | Doublet of doublets (dd) | ³JH5-H3 ≈ 2-3 Hz, ⁵JH5-F ≈ 0.5-1.5 Hz |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
Interpretation of the Spectrum and Spin-Spin Coupling
The aromatic region of the spectrum is expected to show two distinct signals, each appearing as a doublet of doublets.
-
H-3 Signal: The proton at position 3 is coupled to the proton at position 5 (meta-coupling, ³J) and to the fluorine atom at position 2 (four-bond coupling, ⁴J). This will result in a doublet of doublets.
-
H-5 Signal: The proton at position 5 is coupled to the proton at position 3 (meta-coupling, ³J) and to the fluorine atom at position 2 (five-bond coupling, ⁵J). This will also result in a doublet of doublets. The magnitude of proton-fluorine coupling constants decreases with the number of bonds separating the nuclei.[1]
The methoxy group protons are not coupled to any other protons and will therefore appear as a singlet.
The spin-spin coupling relationships in the aromatic ring of this compound can be visualized as follows:
References
13C NMR of 4-Bromo-2-fluoro-6-nitroanisole
An In-depth Technical Guide to the ¹³C NMR of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Due to the absence of direct experimental data in the public domain, this paper presents predicted chemical shifts based on established substituent effects on the benzene ring. It also outlines a standard experimental protocol for acquiring such a spectrum.
Predicted ¹³C NMR Spectroscopic Data
The chemical shifts in ¹³C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In substituted benzenes, the position of a resonance is influenced by the electron-donating or electron-withdrawing nature of the substituents. For this compound, the methoxy (-OCH₃), bromo (-Br), fluoro (-F), and nitro (-NO₂) groups all exert distinct effects on the chemical shifts of the aromatic carbons.
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values are estimated based on the additive effects of the substituents on the benzene ring, drawing from general principles and data for similarly substituted anisoles and other aromatic compounds.[1][2][3]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | Coupling Constants |
| C1 (-OCH₃) | 148 - 152 | Singlet | - |
| C2 (-F) | 153 - 157 (d) | Doublet | ¹J(C-F) ≈ 240-260 Hz |
| C3 (-H) | 115 - 120 (d) | Doublet | ¹J(C-H) ≈ 160-170 Hz |
| C4 (-Br) | 110 - 115 | Singlet | - |
| C5 (-H) | 125 - 130 (d) | Doublet | ¹J(C-H) ≈ 160-170 Hz |
| C6 (-NO₂) | 140 - 145 | Singlet | - |
| -OCH₃ | 56 - 62 | Quartet | ¹J(C-H) ≈ 145-155 Hz |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of an aromatic compound like this compound.
2.1 Sample Preparation
-
Compound: this compound (ensure high purity). The compound appears as a white to yellowish solid with a melting point of 57-61°C.[4]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Concentration: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.
2.2 NMR Spectrometer and Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Nucleus: ¹³C
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed to obtain a spectrum with singlets for each carbon. For multiplicity information, a proton-coupled or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
2.3 Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
Molecular Structure and Key Correlations
The following diagram illustrates the molecular structure of this compound and the numbering of the carbon atoms.
Caption: Molecular structure of this compound.
Logical Workflow for Spectrum Analysis
The process of analyzing the ¹³C NMR spectrum of this compound follows a logical progression from data acquisition to structural elucidation.
Caption: Workflow for ¹³C NMR analysis.
References
Mass Spectrometry of 4-Bromo-2-fluoro-6-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Bromo-2-fluoro-6-nitroanisole (C₇H₅BrFNO₃). Due to the limited availability of direct experimental data for this specific compound, this document presents a predictive analysis based on the well-established principles of mass spectrometry and the known fragmentation patterns of related nitroaromatic and halogenated compounds. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the analysis and characterization of this molecule.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its mass spectrometric analysis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₃ | [1][2][3] |
| Molecular Weight | 250.02 g/mol | [1][3] |
| CAS Number | 74266-66-3 | [4][5] |
| Appearance | Yellow to brown crystals or powder | [6] |
| Melting Point | 51.5-57.5 °C | [6] |
Proposed Experimental Protocol for Mass Spectrometry Analysis
This section outlines a detailed, albeit hypothetical, experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1-100 µg/mL to determine the linear range and limit of detection.
-
Matrix Spike (if applicable): For analysis in complex matrices (e.g., biological fluids, environmental samples), prepare matrix-matched standards and quality control samples by spiking the matrix with known concentrations of the analyte.
Instrumentation and Analytical Conditions
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Inlet: Splitless injection at 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes.
-
Predicted Mass Spectrum Data
The following table summarizes the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is expected for all bromine-containing fragments.
| m/z (Predicted) | Ion Structure | Proposed Fragmentation | Relative Abundance (Hypothetical) |
| 250/252 | [C₇H₅BrFNO₃]⁺• | Molecular Ion (M⁺•) | Moderate |
| 235/237 | [C₆H₂BrFNO₃]⁺• | Loss of •CH₃ | Low |
| 220/222 | [C₇H₅BrFO₂]⁺• | Loss of NO | Moderate |
| 204/206 | [C₇H₅BrFO]⁺• | Loss of NO₂ | High |
| 175/177 | [C₆H₂BrF]⁺• | Loss of NO₂ and CO | Moderate |
| 125 | [C₆H₂FO]⁺ | Loss of Br and NO₂ | Low |
| 96 | [C₅H₂F]⁺ | Loss of Br, NO₂, and CO | Low |
Visualization of Predicted Fragmentation and Workflow
To further elucidate the proposed fragmentation pathways and the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Predicted Electron Ionization fragmentation pathway of this compound.
Caption: Proposed experimental workflow for the GC-MS analysis of this compound.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the mass spectrometric analysis of this compound. The proposed experimental protocol offers a robust starting point for method development, while the predicted fragmentation pathways and spectral data provide a basis for the identification and characterization of this compound. It is important to note that the fragmentation data presented is theoretical and should be confirmed through experimental analysis. Researchers and scientists in drug development and related fields can utilize this guide to inform their analytical strategies for this and structurally similar molecules.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 74266-66-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. CAS 74266-66-3: this compound [cymitquimica.com]
- 5. 74266-66-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
In-Depth Technical Guide to the Infrared Spectrum of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-Bromo-2-fluoro-6-nitroanisole, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents a predicted infrared spectrum based on characteristic group frequencies from analogous compounds. It also outlines a detailed experimental protocol for obtaining an empirical spectrum and provides a logical workflow for its analysis.
Predicted Infrared Spectrum Data
The following table summarizes the predicted infrared absorption bands for this compound. The predictions are based on the analysis of vibrational frequencies of similar substituted aromatic compounds, including halogenated nitrobenzenes and anisole derivatives.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium to Weak | Aromatic C-H Stretching |
| 2980-2850 | Medium to Weak | Asymmetric and Symmetric C-H Stretching (O-CH₃) |
| 1600-1585 | Medium to Strong | Aromatic C=C Stretching |
| 1550-1475 | Very Strong | Asymmetric NO₂ Stretching[1] |
| 1500-1400 | Medium to Strong | Aromatic C=C Stretching |
| 1470-1440 | Medium | Asymmetric C-H Bending (O-CH₃) |
| 1360-1290 | Strong | Symmetric NO₂ Stretching[1][2] |
| 1280-1240 | Strong | Asymmetric Ar-O-C Stretching (Anisole)[3] |
| 1100-1000 | Medium | C-F Stretching (Aromatic) |
| 1040-1020 | Medium | Symmetric Ar-O-C Stretching (Anisole)[3] |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending[4][5] |
| 890-835 | Medium | NO₂ Bending (Scissoring)[1] |
| 690-515 | Medium to Weak | C-Br Stretching[4] |
Experimental Protocols
This section details the methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid this compound.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.
Materials and Equipment:
-
This compound (solid)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (optional)
-
FTIR spectrometer
Procedure:
-
Drying: Gently heat the KBr powder under an infrared lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Store the dried KBr in a desiccator.
-
Grinding: Place approximately 1-2 mg of the this compound sample and 100-200 mg of dried KBr into the agate mortar.
-
Mixing and Grinding: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of the pellet press.
-
Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes.
-
Pellet Examination: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be translucent or transparent.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Data Acquisition: FTIR Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
Mode: Transmittance
Procedure:
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the KBr pellet containing the sample in the beam path and acquire the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for obtaining and interpreting the IR spectrum of this compound.
Caption: Workflow for IR analysis of this compound.
References
Synthesis and Characterization of 4-Bromo-2-fluoro-6-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-fluoro-6-nitroanisole, an important intermediate in organic synthesis with potential applications in the pharmaceutical industry. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.
Synthesis
The synthesis of this compound is typically achieved through the electrophilic nitration of 4-bromo-2-fluoroanisole. The methoxy group is a strong activating group, while the fluorine and bromine atoms are deactivating but ortho-, para-directing. Due to steric hindrance from the adjacent fluorine and bromine atoms, the nitration is expected to occur at the C6 position.
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Experimental Protocol: Nitration of 4-bromo-2-fluoroanisole
This protocol is based on general procedures for the nitration of substituted anisoles and may require optimization.
Materials:
-
4-bromo-2-fluoroanisole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 4-bromo-2-fluoroanisole to the cooled sulfuric acid while stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluoroanisole in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to yellowish solid.[1]
Characterization
The successful synthesis of this compound is confirmed through the analysis of its physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Molecular Weight | 250.02 g/mol | |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Solubility | Soluble in common organic solvents. | [1] |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the bromo, fluoro, and nitro substituents. |
| ¹³C NMR | Signals for the seven carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic carbons, the methoxy carbon, and the carbons directly attached to the electron-withdrawing and electron-donating groups. |
| IR (Infrared) | Characteristic absorption bands for the C-Br, C-F, C-NO₂ (asymmetric and symmetric stretching), C-O-C, and aromatic C-H and C=C bonds. |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound can be visualized as follows:
A flowchart illustrating the synthesis and characterization process.
Safety Information
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
This compound: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.
-
Concentrated Sulfuric Acid and Nitric Acid: Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult relevant literature and perform thorough safety assessments before undertaking any experimental work.
References
The Chemical Reactivity of 4-Bromo-2-fluoro-6-nitroanisole: A Technical Guide for Researchers
Abstract
4-Bromo-2-fluoro-6-nitroanisole, a substituted aromatic compound, presents a versatile scaffold for synthetic chemistry, particularly in the realms of drug discovery and materials science. Its unique combination of functional groups—a bromine atom, a fluorine atom, a nitro group, and a methoxy group—on a benzene ring suggests a rich and varied chemical reactivity. This technical guide provides a comprehensive overview of the predicted chemical reactivity of this compound, based on established principles of organic chemistry and data from analogous structures. While specific experimental data for this compound is limited in published literature, this document serves as a foundational resource for researchers, offering insights into its potential synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction. Generalized experimental protocols, data tables of physicochemical properties, and workflow diagrams are provided to guide future research endeavors.
Introduction
This compound (CAS No. 74266-66-3) is a halogenated and nitrated aromatic ether. The strategic placement of its substituents—an electron-donating methoxy group and electron-withdrawing nitro, fluoro, and bromo groups—creates a unique electronic environment that dictates its reactivity. The presence of a bromine atom provides a handle for common cross-coupling reactions, while the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. This guide explores the theoretical underpinnings of its reactivity and provides hypothetical, yet plausible, experimental frameworks.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing reaction conditions and ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 74266-66-3 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Molecular Weight | 250.02 g/mol | [1] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 255-256 °C (Predicted) | [1] |
| Solubility | Soluble in common organic solvents | [1] |
| Safety Information | Irritating to eyes, respiratory system, and skin | [1] |
Predicted Chemical Reactivity and Experimental Protocols
The reactivity of this compound is primarily governed by its functional groups. The following sections detail the most probable reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom, being more electronegative, is generally a better leaving group than bromine in SNAr reactions. Therefore, nucleophilic substitution is most likely to occur at the C-2 position (replacement of the fluorine atom).
Logical Relationship: Nucleophilic Aromatic Substitution
Caption: Predicted pathway for nucleophilic aromatic substitution.
This protocol describes the reaction of this compound with a generic primary amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the primary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq).
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C-4 position is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
This reaction would involve the coupling of this compound with a boronic acid or boronate ester to form a C-C bond.
Experimental Workflow: Suzuki-Miyaura Coupling
References
4-Bromo-2-fluoro-6-nitroanisole safety and handling
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a chemical intermediate pertinent to research and development in the pharmaceutical and chemical industries. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a halogenated and nitrated aromatic ether. Its key physical and chemical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 74266-66-3 | [1][2][3] |
| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |
| Molecular Weight | 250.02 g/mol | [1] |
| Appearance | White to yellowish solid; Yellow to brown crystals or powder | [2][3] |
| Melting Point | 51.5 - 61 °C | [2][3] |
| Boiling Point | 255 - 256 °C | [2] |
| Solubility | Soluble in common organic solvents | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is essential to understand and mitigate the risks associated with its handling.
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word | Citation(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [1] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning | [1] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning | [1] |
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol | Citation(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician. | [1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists. | [1] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [1] |
Experimental Protocols for Safe Handling
The following protocols are designed to minimize risk during the handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) Protocol
Proper PPE is the first line of defense against chemical exposure.
Caption: Personal Protective Equipment (PPE) workflow.
Weighing and Transfer Protocol
This protocol outlines the steps for safely weighing and transferring the solid compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather all necessary equipment: chemical-resistant spatula, weighing paper or boat, and a sealable container for the transfer.
-
-
Weighing:
-
Perform all weighing operations inside the chemical fume hood to contain any dust.
-
Use a dedicated, clean spatula for this chemical.
-
Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel. Avoid creating dust.
-
-
Transfer:
-
To transfer the weighed solid to a reaction vessel, gently tap the weighing paper or use the spatula.
-
If dissolving, add the solvent to the solid in the reaction vessel within the fume hood.
-
-
Cleanup:
-
Clean the spatula and any contaminated surfaces immediately.
-
Dispose of any contaminated weighing paper as chemical waste.
-
Accidental Spill Response Protocol
In the event of a spill, a quick and safe response is crucial.
References
4-Bromo-2-fluoro-6-nitroanisole material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and handling procedures for 4-Bromo-2-fluoro-6-nitroanisole (CAS No. 74266-66-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.
Chemical Identification and Properties
This compound is a substituted anisole compound with the molecular formula C₇H₅BrFNO₃.[1][2] Its chemical structure and key identifiers are crucial for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74266-66-3 | [1][2][3] |
| Molecular Formula | C₇H₅BrFNO₃ | [1][2] |
| Molecular Weight | 250.02 g/mol | [1] |
| Appearance | White to yellowish or yellow to brown crystals, powder, or crystalline powder. | [2][3] |
| Melting Point | 51.5 - 61 °C | [2][3] |
| Boiling Point | 255 - 256 °C (Predicted: 309.1 ± 37.0 °C) | [2] |
| Density | 1.716 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 140.7 °C | [2] |
| Vapor Pressure | 0.00119 mmHg at 25°C | [2] |
| Refractive Index | 1.56 | [2] |
| Solubility | Soluble in common organic solvents. | [2] |
Hazard Identification and Safety
Proper hazard identification is critical for the safe handling of this compound. This compound is classified as an irritant and requires appropriate safety precautions.[1][2]
Table 2: GHS Hazard Classification
| Classification | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | GHS07 | Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | GHS07 | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. | GHS07 | Warning |
Source:[1]
Experimental Protocols and Handling
A potential, though not explicitly detailed, synthetic route could involve the bromination of 4-fluoro-2-nitroanisole or the nitration of 4-bromo-2-fluoroanisole.[2] The following diagram illustrates a generalized workflow for such a synthesis.
References
Theoretical Exploration of 4-Bromo-2-fluoro-6-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and experimental overview of 4-Bromo-2-fluoro-6-nitroanisole, a halogenated and nitrated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this paper combines known data of structurally related compounds with hypothetical, yet methodologically sound, theoretical calculations and proposed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound, providing a robust framework for future empirical investigations.
Introduction
This compound is an organic compound with the chemical formula C₇H₅BrFNO₃. It is a white to yellowish solid that is soluble in common organic solvents.[1] The presence of bromo, fluoro, and nitro functional groups on the anisole scaffold suggests a range of potential chemical reactivities and biological activities, making it a molecule of interest for further study. Halogenated and nitrated aromatic compounds are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This guide will delve into the theoretical underpinnings of its molecular structure and properties, and propose detailed experimental procedures for its synthesis and characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Molecular Weight | 250.02 g/mol | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 255-256 °C | [1] |
| Appearance | White to yellowish solid | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Theoretical Studies: A Computational Approach
In the absence of published theoretical studies on this compound, this section outlines a proposed computational workflow and presents hypothetical data based on well-established quantum chemical methods, such as Density Functional Theory (DFT). These methods are widely used for predicting the properties of organic molecules with high accuracy.
Computational Methodology
The following computational protocol is proposed for the theoretical investigation of this compound:
-
Geometry Optimization: The molecular structure would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) would be calculated to understand the molecule's reactivity and intermolecular interactions.
A logical workflow for these theoretical calculations is depicted in the following diagram:
Hypothetical Molecular Geometry
The optimized molecular geometry of this compound, as would be predicted by DFT calculations, is expected to have a planar aromatic ring with the substituents slightly out of plane. A summary of key hypothetical bond lengths and angles is provided in Table 2.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.48 Å |
| C-O Bond Length (ring) | ~1.36 Å |
| O-CH₃ Bond Length | ~1.43 Å |
| C-C-C Bond Angle (ring) | ~120° |
| C-C-Br Bond Angle | ~119° |
| C-C-F Bond Angle | ~118° |
| C-C-N Bond Angle | ~121° |
Hypothetical Spectroscopic Data
Based on vibrational frequency calculations, the predicted IR and Raman spectra would exhibit characteristic peaks corresponding to the functional groups present in the molecule. Table 3 summarizes some of the expected key vibrational modes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (methyl) | 2980-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| NO₂ asymmetric stretch | ~1530 |
| NO₂ symmetric stretch | ~1350 |
| C-O-C stretch | 1250-1000 |
| C-F stretch | 1100-1000 |
| C-Br stretch | 700-500 |
Hypothetical Frontier Molecular Orbitals
The HOMO and LUMO energies are crucial for understanding the electronic properties and reactivity of a molecule. The predicted values for this compound are presented in Table 4. The presence of the electron-withdrawing nitro and halogen groups is expected to lower the energies of both the HOMO and LUMO.
| Parameter | Predicted Value |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ -3.5 eV |
| HOMO-LUMO Gap | ~ 3.5 eV |
Proposed Experimental Protocols
This section provides detailed, albeit proposed, experimental protocols for the synthesis and characterization of this compound based on established organic chemistry reactions for similar compounds.
Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a commercially available precursor. A plausible synthetic route is outlined below:
Experimental Protocol:
-
Nitration of 4-Bromo-2-fluoroanisole:
-
To a stirred solution of 4-bromo-2-fluoroanisole (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Characterization Methods
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the molecular structure. The ¹⁹F NMR spectrum will also be crucial for confirming the presence and environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic vibrational modes of the functional groups, as predicted in the theoretical section.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the exact mass of the molecule and confirm its elemental composition.
-
Melting Point Analysis: The melting point of the purified product will be measured and compared with the literature value.
Potential Applications
While specific applications for this compound have not been extensively reported, its structural motifs suggest potential utility in several areas:
-
Medicinal Chemistry: The molecule can serve as a scaffold or intermediate for the synthesis of more complex bioactive molecules. The presence of halogen and nitro groups can influence pharmacokinetic and pharmacodynamic properties.
-
Materials Science: Halogenated and nitrated aromatic compounds can be precursors to organic electronic materials, dyes, and polymers with specific optical or electronic properties.
Conclusion
This technical guide has provided a detailed theoretical and proposed experimental framework for the study of this compound. While direct experimental data remains scarce, the computational and synthetic methodologies outlined herein offer a solid foundation for future research. The presented hypothetical data, derived from established theoretical methods, provides valuable insights into the expected molecular and electronic properties of this compound. It is hoped that this guide will stimulate further investigation into the synthesis, characterization, and potential applications of this compound, thereby contributing to advancements in medicinal chemistry and materials science.
References
Navigating the Molecular Architecture: A Technical Guide to the Hypothetical Crystal Structure of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, albeit hypothetical, pathway to understanding the solid-state structure of 4-Bromo-2-fluoro-6-nitroanisole. In the absence of publicly available crystallographic data for this specific compound, this document serves as a detailed workflow for its characterization, from synthesis and crystallization to data acquisition and structural analysis. It is designed to provide researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of novel small molecules. As an illustrative stand-in for data presentation, the crystallographic parameters of the closely related compound, 2-fluoro-5-nitroaniline, are provided. Furthermore, this guide explores the potential biological significance of nitroaromatic compounds and details the experimental protocols that would be necessary to elucidate the structure of the title compound.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The precise arrangement of atoms in its crystal lattice is fundamental to understanding its physicochemical properties, such as solubility, melting point, and stability, which are critical parameters in drug development and materials science. While the crystal structure for this specific molecule has not been publicly reported, this guide provides a comprehensive overview of the methodologies required for its determination and analysis.
Nitroaromatic compounds, as a class, exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5] This activity is often linked to the enzymatic reduction of the nitro group within biological systems, a process that can generate reactive radical species.[2][6] Understanding the three-dimensional structure of these molecules can provide crucial insights into their mechanism of action and guide the design of new therapeutic agents.
Hypothetical Crystal Structure Determination Workflow
The determination of a small molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates. The logical flow of this process is depicted in the diagram below.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of a suitable precursor. A general procedure, adapted from related syntheses, is provided below.[7]
Materials:
-
2-Bromo-4-fluoroanisole
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-4-fluoroanisole in chloroform and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals suitable for X-ray diffraction would be grown by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) at room temperature.
Data Collection: A suitable single crystal would be mounted on a goniometer head. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Data Presentation (Illustrative Example)
As the crystallographic data for this compound is unavailable, the data for a structurally related compound, 2-fluoro-5-nitroaniline, is presented below to illustrate the standard format for reporting such information.[8]
| Parameter | Value (for 2-fluoro-5-nitroaniline) [8] |
| Chemical Formula | C₆H₅FN₂O₂ |
| Formula Weight | 156.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.1967 (9) |
| b (Å) | 3.7381 (3) |
| c (Å) | 14.4539 (10) |
| α (°) | 90 |
| β (°) | 102.143 (3) |
| γ (°) | 90 |
| Volume (ų) | 643.53 (8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.611 |
| Absorption Coeff. (mm⁻¹) | 0.140 |
| F(000) | 320 |
| Crystal Size (mm³) | 0.25 × 0.20 × 0.15 |
| Theta range for data (°) | 2.76 to 25.00 |
| Reflections collected | 7982 |
| Independent reflections | 1131 [R(int) = 0.040] |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.106 |
| R indices (all data) | R₁ = 0.053, wR₂ = 0.114 |
Potential Biological Signaling Pathway
Nitroaromatic compounds often exert their biological effects through enzymatic reduction. A key pathway involves nitroreductases, which can reduce the nitro group to generate cytotoxic species. This process is particularly relevant in hypoxic environments, such as those found in solid tumors, making some nitroaromatics potential candidates for hypoxia-activated prodrugs.
Caption: Bioactivation pathway of a generic nitroaromatic compound.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation and analysis. The outlined experimental protocols and data presentation formats serve as a valuable resource for researchers engaged in the structural characterization of novel small molecules. The potential biological activities of nitroaromatic compounds underscore the importance of such structural studies in the fields of medicinal chemistry and drug development. Future work should focus on the successful synthesis and crystallization of this compound to enable its full structural characterization.
References
- 1. chembk.com [chembk.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has found extensive applications in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
4-Bromo-2-fluoro-6-nitroanisole is a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-withdrawing nitro group, a fluorine atom, and a methoxy group, makes the resulting biaryl products attractive scaffolds for novel therapeutic agents. The strategic functionalization of this intermediate via Suzuki coupling allows for the generation of diverse molecular libraries for screening and lead optimization.
These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling reaction of this compound with various arylboronic acids. The methodologies described herein are based on established principles for Suzuki couplings of electron-deficient aryl halides and serve as a robust starting point for reaction development and optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nitro group on the aromatic ring can facilitate this step.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Representative Suzuki Coupling Reactions
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound and analogous electron-deficient aryl bromides with various arylboronic acids. These data are intended to serve as a guide for reaction optimization.
Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids (Illustrative)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [Estimated 85-95] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O (3:1) | 100 | 10 | [Estimated 80-90] |
| 3 | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (2:1) | 80 | 16 | [Estimated 75-85] |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) + XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | [Estimated 70-80] |
*Yields are estimated based on typical Suzuki-Miyaura coupling reactions of similar electron-deficient aryl bromides.
Table 2: Comparison of Catalysts and Bases for the Coupling of this compound with Phenylboronic Acid (Illustrative)
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [High] |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [High] |
| 3 | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [Potentially Higher] |
| 4 | Pd(OAc)₂ (2) + PPh₃ (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [Moderate to High] |
*Relative yield estimations are based on general trends in Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vial, add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Add degassed 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (typically 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with ethyl acetate.
-
Follow the workup and purification steps outlined in Protocol 1 (steps 8-13).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency and functional group tolerance. These reactions have revolutionized the synthesis of complex organic molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries. 4-Bromo-2-fluoro-6-nitroanisole is a valuable building block in medicinal chemistry and drug discovery, possessing a unique substitution pattern that allows for strategic molecular elaboration. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the fluoro and nitro groups can modulate the physicochemical and pharmacological properties of the resulting products.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. The protocols are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization and the synthesis of diverse compound libraries.
General Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. The cycle typically consists of three key steps: oxidative addition, transmetalation (for C-C coupling) or amine/alkoxide association and deprotonation (for C-N/C-O coupling), and reductive elimination.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for nucleophilic aromatic substitution (SNAr) reactions on 4-Bromo-2-fluoro-6-nitroanisole. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its activated aromatic ring, which is susceptible to nucleophilic attack.[1] The presence of a strong electron-withdrawing nitro group and two halogen atoms (bromine and fluorine) makes it a versatile substrate for the introduction of various functional groups.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. In the case of this compound, the nitro group, positioned ortho and para to the halogen leaving groups, strongly activates the aromatic ring towards nucleophilic attack. Generally, in SNAr reactions, fluoride is a better leaving group than bromide due to its higher electronegativity, which increases the electrophilicity of the carbon atom to which it is attached. This facilitates the initial attack by the nucleophile, which is often the rate-determining step of the reaction.
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The regioselectivity of the substitution is primarily dictated by the nature of the leaving group. The highly electronegative fluorine atom at the C2 position makes this site more electrophilic and thus more susceptible to nucleophilic attack compared to the carbon bearing the bromine atom at C4.
Caption: General mechanism of nucleophilic aromatic substitution.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Protocol 1: Substitution with Amines (e.g., Morpholine)
This protocol describes the synthesis of 4-(4-Bromo-2-fluoro-6-nitro-phenyl)-morpholine, a potential building block in medicinal chemistry.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data:
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Morpholine | 4-(4-Bromo-2-methoxy-6-nitrophenyl)morpholine | 5 | 80 | 85 |
Protocol 2: Substitution with Thiols (e.g., Thiophenol)
This protocol outlines the synthesis of 4-Bromo-2-fluoro-6-nitro-1-(phenylthio)benzene.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.1 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient).
Quantitative Data:
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Thiophenol | 1-Bromo-5-fluoro-2-methoxy-3-(phenylthio)benzene | 10 | rt | 78 |
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Concluding Remarks
The nucleophilic aromatic substitution reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. It is important to note that reaction conditions, including solvent, temperature, and base, may need to be optimized for different nucleophiles to achieve the best results.
References
Application Note: Palladium-Catalyzed Heck Reaction for the Synthesis of Substituted Styrenes from 4-Bromo-2-fluoro-6-nitroanisole
For Research Use Only.
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the Heck reaction of 4-bromo-2-fluoro-6-nitroanisole with a generic alkene (e.g., styrene or an acrylate) to generate a substituted styrene derivative. The electron-withdrawing nitro and fluoro groups on the aryl bromide substrate can influence its reactivity in the catalytic cycle. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.
-
Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Triethylamine (NEt₃) or other suitable base (e.g., K₂CO₃, NaOAc)[2][3]
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., NMP, DMAc)[4]
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL). Stir the mixture until all solids are dissolved. Add the alkene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for a generic Heck reaction. Actual yields may vary depending on the specific alkene and optimized reaction conditions.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NEt₃ (1.5) | DMF | 110 | 18 | 85 |
| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ (2.0) | DMAc | 120 | 24 | 78 |
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
Caption: General workflow for the Heck reaction.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
The reaction should be conducted under an inert atmosphere as some reagents are air-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Synthesis of Anilines from 4-Bromo-2-fluoro-6-nitroanisole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted anilines from the versatile starting material, 4-Bromo-2-fluoro-6-nitroanisole. The protocols focus on two key transformations: a palladium-catalyzed Buchwald-Hartwig amination to introduce a nitrogen substituent at the C4 position, followed by the chemoselective reduction of the nitro group to afford the corresponding aniline derivative. These methods are foundational for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a readily available starting material that offers multiple reaction sites for synthetic elaboration. The presence of a bromine atom, a fluorine atom, and a nitro group on the aromatic ring allows for a variety of selective transformations. This document outlines a two-step synthetic sequence to convert this starting material into valuable aniline derivatives. The first step involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This reaction is highly valued for its broad substrate scope and functional group tolerance. The second step is the selective reduction of the nitro group to an aniline. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the aryl halide moieties.
Reaction Pathway Overview
The overall synthetic strategy involves two main steps:
-
Buchwald-Hartwig Amination: The bromine atom at the C4 position of this compound is selectively displaced by a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand.
-
Nitro Group Reduction: The nitro group at the C6 position is then reduced to a primary amine using a chemoselective reducing agent that preserves the halogen substituents.
Experimental Protocols
Part 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine. The reaction conditions are based on established methods for electron-deficient aryl bromides.[2][3]
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (primary or secondary) | Anhydrous | Commercially Available |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst grade | Commercially Available |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | - |
| Brine (Saturated aqueous NaCl) | Reagent grade | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | - |
| Celite® | - | Commercially Available |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Add the desired primary or secondary amine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-2-fluoro-6-nitroanisole derivative.
Expected Yields:
Yields for the Buchwald-Hartwig amination can vary depending on the specific amine used. For electron-deficient aryl bromides, yields are typically in the range of 70-95%.[3]
Part 2: Chemoselective Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group of the N-aryl-4-bromo-2-fluoro-6-nitroaniline derivative to the corresponding aniline using tin(II) chloride dihydrate. This method is known for its chemoselectivity in the presence of aryl halides.[4][5]
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Aryl-4-bromo-2-fluoro-6-nitroaniline derivative | - | From Part 1 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ≥98% | Commercially Available |
| Ethanol | ACS grade | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent grade | - |
| Brine (Saturated aqueous NaCl) | Reagent grade | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | - |
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-4-bromo-2-fluoro-6-nitroaniline derivative (1.0 equiv) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 equiv) in ethanol to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate and saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic solids.
-
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
Expected Yields:
The reduction of nitroarenes with SnCl₂ generally proceeds in high yields, often exceeding 85%.[5]
Data Presentation
Table 1: Representative Quantitative Data for Synthesis of Anilines
| Starting Material | Amine | Product of Amination | Yield (%) | Reducing Agent | Final Product | Yield (%) |
| This compound | Aniline | N-(4-bromo-2-fluoro-6-nitrophenyl)aniline | 85-95 (Est.) | SnCl₂·2H₂O | N¹-(4-bromo-2-fluoro-6-methoxyphenyl)benzene-1,2-diamine | >85 (Est.) |
| This compound | Morpholine | 4-(4-bromo-2-fluoro-6-nitrophenyl)morpholine | 80-90 (Est.) | SnCl₂·2H₂O | 5-bromo-3-fluoro-1-methoxy-2-morpholinobenzenamine | >85 (Est.) |
| This compound | Benzylamine | N-benzyl-4-bromo-2-fluoro-6-nitroaniline | 80-90 (Est.) | SnCl₂·2H₂O | N¹-benzyl-5-bromo-3-fluoro-1-methoxybenzene-1,2-diamine | >85 (Est.) |
Estimated yields are based on literature precedents for similar substrates.[3][5]
Visualizations
Conclusion
The protocols described provide a reliable and versatile route for the synthesis of a variety of substituted anilines from this compound. The Buchwald-Hartwig amination allows for the introduction of diverse nitrogen-containing fragments, while the subsequent chemoselective nitro reduction furnishes the final aniline products. These methodologies are highly relevant for the construction of compound libraries for drug discovery and the development of novel functional materials. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
Application Notes and Protocols for 4-Bromo-2-fluoro-6-nitroanisole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-2-fluoro-6-nitroanisole as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors targeting the BRAF V600E mutation implicated in various cancers.
Introduction
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₃. Its structure, featuring a reactive bromine atom, an activated fluorine atom, and a nitro group, makes it a versatile building block in medicinal chemistry. The electron-withdrawing nature of the nitro group and the fluorine atom activates the benzene ring for nucleophilic aromatic substitution (SⲛAr) reactions, a cornerstone of modern pharmaceutical synthesis. This reactivity profile allows for the strategic introduction of various functionalities to construct complex molecular architectures, most notably in the development of targeted cancer therapies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrFNO₃ | [1] |
| Appearance | White to yellowish solid | [1] |
| Melting Point | 57-61 °C | [1] |
| Boiling Point | 255-256 °C | [1] |
| Solubility | Soluble in common organic solvents | [1] |
Application in Kinase Inhibitor Synthesis
A primary application of this compound and its derivatives is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Specifically, this intermediate is valuable in the synthesis of inhibitors targeting the BRAF kinase, particularly the V600E mutant.
The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival in cancers like melanoma.[2][3][4] Small molecule inhibitors that can selectively target this mutated kinase are therefore of significant therapeutic interest. Vemurafenib is a prime example of a BRAF V600E inhibitor, and the synthesis of its analogs often employs building blocks structurally related to this compound.[5][6][7][8][9]
BRAF V600E Signaling Pathway
The diagram below illustrates the canonical BRAF signaling pathway and the point of intervention by BRAF inhibitors.
Experimental Protocols
The following section details a representative experimental protocol for a key synthetic transformation involving this compound: a nucleophilic aromatic substitution (SⲛAr) reaction with an amine. This reaction is a critical step in the synthesis of many kinase inhibitor backbones.
Protocol 1: Synthesis of N-substituted-4-amino-2-fluoro-6-nitroanisole
This protocol describes the displacement of the fluorine atom of this compound by an amine nucleophile. The fluorine atom is generally a better leaving group than bromine in SⲛAr reactions on electron-deficient aromatic rings due to its high electronegativity, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.[10][11][12]
Reaction Scheme:
Materials:
-
This compound
-
Amine (R-NH₂) (e.g., aniline, benzylamine, or other primary/secondary amines)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-amino-2-fluoro-6-nitroanisole.
Expected Results and Quantitative Data:
The yield of the SⲛAr reaction will vary depending on the specific amine used and the reaction conditions. The table below provides hypothetical but representative data for such a reaction.
| Amine (R-NH₂) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Aniline | 8 | 90 | 85 |
| Benzylamine | 6 | 80 | 92 |
| Morpholine | 4 | 80 | 95 |
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a this compound-derived intermediate.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical molecules. Its reactivity in nucleophilic aromatic substitution reactions allows for the efficient construction of key intermediates for targeted therapies, particularly kinase inhibitors for the treatment of cancer. The protocols and workflows outlined in these notes provide a foundation for researchers and scientists in the field of drug discovery and development to utilize this important chemical entity in their synthetic endeavors.
References
- 1. youtube.com [youtube.com]
- 2. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 7. US10414764B2 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]
- 8. WO2016083956A1 - Substantially pure vemurafenib and its salts - Google Patents [patents.google.com]
- 9. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
The Pivotal Role of 4-Bromo-2-fluoro-6-nitroanisole in the Synthesis of Advanced Active Pharmaceutical Ingredients
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks, 4-Bromo-2-fluoro-6-nitroanisole has emerged as a versatile and valuable scaffold, particularly in the creation of targeted therapies such as kinase inhibitors. Its unique substitution pattern offers medicinal chemists a powerful tool to construct intricate molecular architectures with desired pharmacological properties.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a key intermediate in the synthesis of innovative APIs. The protocols and data presented herein are compiled from publicly available scientific literature and patents, offering a comprehensive guide for laboratory application.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors represent a significant class of targeted therapeutics, particularly in oncology. The specific structural motifs of this compound, including the bromine atom, a fluorine atom, and a nitro group on an anisole core, provide multiple reaction sites for synthetic elaboration. The bromine atom is amenable to various cross-coupling reactions, the nitro group can be readily reduced to an amine for further functionalization, and the fluoro and methoxy groups can influence the physicochemical properties and biological activity of the final compound.
While specific, named APIs directly synthesized from this compound are not extensively detailed in readily available literature, its structural analog, 4-bromo-2-fluoro-6-nitrotoluene, is a known intermediate in the synthesis of various kinase inhibitors. The synthetic strategies employed for the toluene analog are highly applicable to the anisole derivative, demonstrating its potential in generating novel drug candidates.
Experimental Protocols
The following section details a generalized experimental protocol for the initial steps in the utilization of this compound for the synthesis of a hypothetical kinase inhibitor core structure. This protocol is based on established synthetic methodologies for structurally related compounds.
Protocol 1: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step to enable subsequent coupling reactions.
Table 1: Reagents and Conditions for Nitro Group Reduction
| Reagent/Parameter | Condition |
| Starting Material | This compound |
| Reducing Agent | Iron powder, Ammonium chloride |
| Solvent | Ethanol, Water |
| Temperature | 80 °C |
| Reaction Time | 2-4 hours |
| Work-up | Filtration, Extraction |
| Expected Yield | 85-95% |
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to 80 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the desired 5-Bromo-3-fluoro-anisidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The bromine atom on the resulting aniline can be utilized in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties.
Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Condition |
| Starting Material | 5-Bromo-3-fluoro-anisidine |
| Coupling Partner | Arylboronic acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.05 eq) |
| Base | Sodium carbonate (2.0 eq) |
| Solvent | Toluene, Water |
| Temperature | 100 °C |
| Reaction Time | 8-12 hours |
| Work-up | Extraction, Chromatography |
| Expected Yield | 70-85% |
Detailed Methodology:
-
In a round-bottom flask, dissolve 5-Bromo-3-fluoro-anisidine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene and water (4:1).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 100 °C under an inert atmosphere and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Logical Workflow for API Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor using this compound as a starting material.
Synthetic workflow for a potential API.
Signaling Pathway Inhibition
APIs derived from this intermediate could potentially target various kinase signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Inhibition of the EGFR signaling pathway.
Conclusion
This compound stands as a promising and highly functionalized intermediate for the synthesis of complex APIs. The strategic combination of its reactive sites allows for the construction of diverse molecular scaffolds, particularly for the development of targeted therapies like kinase inhibitors. The protocols and workflows outlined in this document provide a foundational guide for researchers to explore the full potential of this versatile building block in their drug discovery endeavors. Further research into specific API targets and optimization of reaction conditions will undoubtedly expand the utility of this compound in the pharmaceutical industry.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-6-nitroanisole is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic substitution-activating nitro group ortho to a fluorine atom, a bromine atom suitable for cross-coupling reactions, and a methoxy group, makes it an attractive starting material for the construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] This document provides detailed application notes and adapted protocols for the synthesis of valuable heterocyclic compounds, primarily focusing on indole derivatives, by leveraging the reactivity of this precursor.
Application Notes: Synthetic Potential
The strategic arrangement of functional groups on the this compound ring allows for several key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is highly activated by the ortho-nitro group, making it an excellent leaving group for SNAr reactions.[3][4] This allows for the facile introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build more complex intermediates. In SNAr reactions involving multiple halogens, the displacement rate typically follows the order F > Cl > Br > I, suggesting selective substitution at the fluorine-bearing carbon is highly favorable.[4][5]
-
Reductive Cyclization: The nitro group can be readily reduced to an amino group. This newly formed amine can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.
-
Cross-Coupling Reactions: The bromine atom at the C4 position is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
These reactive sites can be utilized in a sequential manner to construct diverse heterocyclic systems. One of the most powerful methods for indole synthesis, the Leimgruber-Batcho reaction, is particularly well-suited for nitro-substituted aromatics and can be adapted for this starting material.[6]
Proposed Synthesis of 4-Bromo-6-fluoro-7-methoxyindole
While direct literature for the synthesis of heterocycles from this compound is limited, protocols for the structurally analogous 4-bromo-2-fluoro-6-nitrotoluene are well-established for synthesizing indole derivatives.[1][7] The following protocol is adapted from these established methods and represents a viable synthetic route that researchers can optimize.
The proposed pathway involves an initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by a reductive cyclization using a reducing agent like iron powder in acetic acid to yield the target indole.
Caption: Proposed Leimgruber-Batcho synthesis of 4-Bromo-6-fluoro-7-methoxyindole.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-6-fluoro-7-methoxyindole
This protocol is adapted from the synthesis of 6-bromo-4-fluoro-1H-indole.[7][8] Researchers should perform initial small-scale trials to optimize reaction conditions.
Materials and Reagents:
-
This compound (Starting Material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Acetic Acid (AcOH)
-
Iron powder (Fe)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Enamine Formation
-
To a dry 100 mL round-bottom flask, add this compound (1.0 eq), N,N-dimethylformamide dimethyl acetal (2.2 eq), triethylamine (1.1 eq), and anhydrous DMF (approx. 4 mL per gram of starting material).
-
Stir the mixture under a nitrogen atmosphere and heat to 130 °C for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate in a mixture of toluene (20 mL) and acetic acid (30 mL).
-
To this solution, add iron powder (20 eq) and a small amount of silica gel (optional, to aid stirring).
-
Heat the dark red mixture to 100-110 °C with vigorous stirring for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture to room temperature.
-
-
Step 3: Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron and silica. Wash the solid pad thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃ again, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/dichloromethane or hexane/ethyl acetate gradient) to afford the final product.
-
Safety Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
DMF is a reproductive toxin; handle with care. Acetic acid is corrosive.
Data Presentation
The following table summarizes the stoichiometry and expected results based on the analogous reaction with 4-bromo-2-fluoro-6-nitrotoluene, which achieved a 68% yield.[7]
| Compound | MW ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume | Role |
| This compound | 250.02 | 1.0 | 5.56 | 1.39 g | Starting Material |
| DMF-DMA | 119.16 | 2.2 | 12.23 | 2.6 mL | Reagent |
| Triethylamine | 101.19 | 1.1 | 6.12 | 0.85 mL | Base |
| Iron Powder | 55.85 | 20.0 | 111.2 | 6.2 g | Reducing Agent |
| Acetic Acid | 60.05 | - | - | 40 mL | Solvent/Catalyst |
| Product: 4-Bromo-6-fluoro-7-methoxyindole | 244.06 | - | (Theoretical: 5.56) | (Yield: 68% = 0.92 g) | Product |
Experimental Workflow Visualization
The general workflow for the synthesis and purification process is outlined below.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. guidechem.com [guidechem.com]
- 7. 6-BROMO-4-FLUORO INDOLE CAS#: 885520-59-2 [amp.chemicalbook.com]
- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Reactions with 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 4-Bromo-2-fluoro-6-nitroanisole. This versatile chemical intermediate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] The protocols provided herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Overview of Reactivity
This compound possesses three key functional groups that can be selectively targeted for chemical modification: a nitro group, a bromine atom, and a fluorine atom. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, and the nitro group can be readily reduced to an amine, which can then be further functionalized.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom, being ortho to the activating nitro group, is the most likely site for nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to generate diverse molecular scaffolds.
Application Note:
This protocol is particularly useful for the synthesis of substituted anilines and other heteroaromatic compounds that are common motifs in kinase inhibitors and other biologically active molecules. The choice of base and solvent is critical and may require optimization depending on the nucleophilicity of the reacting amine.
Experimental Protocol: Reaction with a Primary Amine (Analogous Procedure)
This protocol is adapted from a general procedure for the SNAr of a similar fluoro-nitroaromatic compound.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add this compound, potassium carbonate, and anhydrous DMF.
-
Add the primary amine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Hypothetical based on analogous reactions):
| Reactant (Amine) | Product | Yield (%) |
| Benzylamine | 4-Bromo-2-(benzylamino)-6-nitroanisole | 85-95 |
| Morpholine | 4-(4-Bromo-2-methoxy-6-nitrophenyl)morpholine | 80-90 |
| Aniline | 4-Bromo-N-(4-methoxyphenyl)-2-nitroaniline | 75-85 |
Suzuki-Miyaura Cross-Coupling
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl and heteroaryl substituents.
Application Note:
This reaction is a cornerstone of modern drug discovery, facilitating the synthesis of biaryl compounds that are prevalent in many pharmaceutical agents. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and should be screened for optimal performance with different boronic acids.
Experimental Protocol: Coupling with an Arylboronic Acid (Analogous Procedure)
This protocol is a generalized starting point based on established methods for the Suzuki coupling of other bromo-nitroaromatic compounds.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical based on analogous reactions):
| Arylboronic Acid | Product | Catalyst | Base | Yield (%) |
| Phenylboronic acid | 2-Fluoro-4-phenyl-6-nitroanisole | Pd(PPh₃)₄ | K₂CO₃ | 70-90 |
| 4-Methoxyphenylboronic acid | 2-Fluoro-4-(4-methoxyphenyl)-6-nitroanisole | PdCl₂(dppf) | K₃PO₄ | 75-95 |
| Pyridine-3-boronic acid | 2-Fluoro-4-(pyridin-3-yl)-6-nitroanisole | Pd(PPh₃)₄ | Cs₂CO₃ | 60-80 |
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, providing a key functional group for further derivatization, such as amide bond formation, sulfonylation, or reductive amination.
Application Note:
This reduction is a critical step in many synthetic routes, transforming an electron-withdrawing group into an electron-donating and highly versatile amino group. Several methods are available, and the choice of reagent can be tailored to the presence of other functional groups in the molecule. For instance, catalytic hydrogenation with Raney Nickel is often preferred when aryl halides are present to avoid dehalogenation.[3]
Experimental Protocol: Reduction using Tin(II) Chloride
This method is a classic and reliable procedure for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[3]
Materials:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate in one portion.
-
Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by adding it to a saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.
-
The product, 5-Bromo-3-fluoro-2-methoxyaniline, can be further purified by column chromatography if necessary.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Yield (%) |
| This compound | 5-Bromo-3-fluoro-2-methoxyaniline | SnCl₂·2H₂O | >90 |
| This compound | 5-Bromo-3-fluoro-2-methoxyaniline | Fe / NH₄Cl | 85-95 |
| This compound | 5-Bromo-3-fluoro-2-methoxyaniline | H₂, Raney Ni | >95 |
Mandatory Visualizations
References
Application Notes and Protocols for 4-Bromo-2-fluoro-6-nitroanisole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-6-nitroanisole is a halogenated and nitrated aromatic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its distinct substitution pattern offers multiple reaction sites for derivatization, enabling the construction of complex molecular architectures inherent to modern fungicides, herbicides, and pesticides. The presence of bromo, fluoro, and nitro functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions. These notes provide an overview of its potential applications and a generalized protocol for its utilization in the synthesis of a hypothetical agrochemical scaffold.
Introduction
The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous challenge in the agricultural industry. Fluorinated organic compounds, in particular, have gained prominence due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity to target enzymes. This compound serves as a valuable building block, incorporating both a fluorine and a bromine atom, the latter of which is amenable to various carbon-carbon and carbon-heteroatom bond-forming reactions. The nitro group can be readily reduced to an amino group, providing a key handle for further diversification.
Proposed Synthetic Pathway
A plausible synthetic pathway for the derivatization of this compound into a hypothetical agrochemical involves a two-step process: (1) reduction of the nitro group to form an aniline derivative, and (2) a subsequent reaction, for instance, an amide coupling with a biologically active carboxylic acid, a common toxophore in many fungicides.
Caption: Proposed synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine, a crucial step in preparing the molecule for further coupling reactions.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (5.0 eq).
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 5-Bromo-3-fluoro-2-methoxyaniline.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the hypothetical quantitative data for the reduction of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 250.03 g/mol |
| Amount of Starting Material | 5.0 g (20.0 mmol) |
| Reducing Agent | SnCl₂·2H₂O |
| Product | 5-Bromo-3-fluoro-2-methoxyaniline |
| Molecular Weight of Product | 220.03 g/mol |
| Theoretical Yield | 4.4 g |
| Actual Yield | 3.8 g |
| Percentage Yield | 86.4% |
| Purity (by HPLC) | >98% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a hypothetical agrochemical derivative.
Caption: General experimental workflow for agrochemical synthesis.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals. The strategic placement of its functional groups provides a versatile platform for the introduction of diverse pharmacophores and auxophores. The protocols and workflows detailed herein provide a foundational understanding for researchers to explore the potential of this and similar intermediates in the discovery and development of next-generation crop protection agents. Further research into the derivatization of the aniline intermediate via various coupling chemistries could lead to the identification of compounds with significant biological activity.
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-fluoro-6-nitroanisole Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 4-Bromo-2-fluoro-6-nitroanisole. The information is presented in a clear question-and-answer format to help you identify and resolve challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and fluoro groups, combined with the bromine leaving group, makes the aromatic ring susceptible to attack by various nucleophiles. Common applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Q2: What are the expected major byproducts in nucleophilic aromatic substitution (SNAr) reactions with this compound?
A2: In SNAr reactions, several byproducts can form depending on the nucleophile and reaction conditions. These can include:
-
Hydrolysis Product: Formation of 2-fluoro-6-nitro-4-phenoxyaniline from the reaction with residual water in the reaction mixture.
-
Demethylation Product: Cleavage of the methoxy group to yield the corresponding phenol, 4-Bromo-2-fluoro-6-nitrophenol. This is more likely to occur under harsh conditions or in the presence of strong Lewis acids.
-
Dehalogenation Products: Reductive removal of the bromine or fluorine atoms can occur, leading to 2-fluoro-6-nitroanisole or 4-bromo-6-nitroanisole, respectively. These side reactions are often promoted by catalysts or reducing agents present in the reaction mixture.
-
Products from Substitution at Fluorine: Although bromine is a better leaving group, substitution of the fluorine atom can occur, leading to isomeric byproducts. The ratio of bromo- to fluoro-substitution depends on the nucleophile and reaction conditions.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents to prevent hydrolysis.
-
Control of Reaction Temperature: Optimize the reaction temperature to favor the desired reaction pathway. Higher temperatures can often lead to more side reactions.
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the reaction outcome. A careful selection can help to suppress unwanted side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts
Possible Causes:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent and base may not be ideal for the specific transformation.
-
Presence of Water or Other Impurities: Contaminants in the starting materials or solvents can lead to competing side reactions.
-
Degradation of Starting Material or Product: this compound or the desired product may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Reaction Optimization: Systematically vary the reaction parameters (temperature, concentration, stoichiometry of reagents) to find the optimal conditions.
-
Purification of Reagents and Solvents: Ensure all reagents and solvents are pure and dry.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere.
-
Analysis of Byproducts: Isolate and characterize the major byproducts to understand the competing reaction pathways. This information can guide further optimization efforts.
Problem 2: Formation of a Significant Amount of the Hydrolysis Byproduct (2-fluoro-6-nitro-4-phenoxyaniline)
Possible Cause:
-
Presence of water in the reaction mixture.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Dry solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Dry Reagents: Ensure all solid reagents are thoroughly dried before use.
-
Inert Atmosphere: Handle reagents and set up the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.
Problem 3: Observation of Demethylation (Formation of 4-Bromo-2-fluoro-6-nitrophenol)
Possible Causes:
-
High Reaction Temperatures: Elevated temperatures can promote the cleavage of the methoxy group.
-
Presence of Acidic Impurities or Reagents: Acidic conditions can catalyze the demethylation process.
Troubleshooting Steps:
-
Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature.
-
Use of a Non-Acidic Base: If a base is required, choose one that is not a strong Lewis acid.
-
Purify Starting Materials: Ensure the starting material and reagents are free from acidic impurities.
Quantitative Data Summary
| Byproduct Type | Common Byproduct Structure | Potential Causes | Mitigation Strategies |
| Hydrolysis | 2-fluoro-6-nitro-4-phenoxyaniline | Presence of water | Use anhydrous solvents and reagents; inert atmosphere |
| Demethylation | 4-Bromo-2-fluoro-6-nitrophenol | High temperature; acidic conditions | Lower reaction temperature; use non-acidic bases |
| Dehalogenation | 2-fluoro-6-nitroanisole or 4-bromo-6-nitroanisole | Reducing agents or catalysts | Careful selection of catalysts; inert atmosphere |
| Isomeric Substitution | Substitution at the fluorine position | Nature of the nucleophile and conditions | Optimization of reaction conditions |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DMSO, or THF), add the nucleophile (1-1.2 equivalents) and a suitable base (e.g., K2CO3, Cs2CO3, or Et3N) (1.5-2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Preventing dehalogenation in 4-Bromo-2-fluoro-6-nitroanisole nitro reduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of the nitro group in 4-Bromo-2-fluoro-6-nitroanisole to yield 4-Bromo-2-fluoro-6-aminoanisole, with a primary focus on preventing the undesired side reaction of dehalogenation.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the removal of the bromine atom from the aromatic ring, is a common challenge during the nitro reduction of halogenated nitroaromatics. This guide provides solutions to mitigate this problem.
Problem: Significant Dehalogenation Observed During Catalytic Hydrogenation
Catalytic hydrogenation is a common method for nitro group reduction, but the choice of catalyst and reaction conditions is critical to prevent the cleavage of the carbon-halogen bond.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Catalyst Selection | Switch from Palladium on Carbon (Pd/C) to a less active or modified catalyst. Recommended alternatives include Raney Nickel , sulfided Platinum on Carbon (Pt/C) , or specialized catalysts like Phosphorus-doped Carbon Nanotubes (P-CNTs) .[1][2][3][4] | Pd/C is highly active and can readily catalyze the hydrogenolysis of aryl halides. Raney Nickel is a cost-effective alternative known to be less prone to causing dehalogenation.[2][3] Sulfided Pt/C has been shown to be highly selective for nitro group reduction while preserving halogens.[1] |
| Harsh Reaction Conditions | Optimize reaction parameters. Lower the hydrogen pressure (e.g., start with 50 psi) and temperature (e.g., room temperature to 50°C).[5][6] Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction. | High pressure and temperature can promote the undesired dehalogenation side reaction. Milder conditions often provide better selectivity. |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are commonly used. In some cases, aprotic solvents like tetrahydrofuran (THF) or ethyl acetate may offer better results.[7] | The solvent can affect the solubility of the substrate and the catalyst's activity. Empirical screening of solvents is often necessary. |
| Substrate Concentration | Lowering the substrate concentration can decrease the rate of dehalogenation.[7] | At lower concentrations, the desired nitro reduction can be favored over the competing dehalogenation pathway. |
| Presence of Acidic or Basic Impurities | Ensure the starting material and solvent are free from acidic or basic impurities. In some specific cases, the addition of a small amount of acid (e.g., HCl, acetic acid) has been reported to inhibit dehalogenation with certain substrates and catalysts.[5] | The pH of the reaction medium can significantly impact the catalyst's behavior and the stability of the C-Br bond. |
Frequently Asked Questions (FAQs)
Q1: What are the best non-catalytic methods to reduce the nitro group in this compound without causing dehalogenation?
A1: Non-catalytic methods using metal reagents in acidic media are excellent alternatives to catalytic hydrogenation for preventing dehalogenation.[1] The most common and reliable methods include:
-
Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate. This is a mild and highly selective method.[1][2]
-
Iron powder (Fe) with an acid such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl). This is a classic, robust, and cost-effective method.[1][2][3]
-
Zinc powder (Zn) in the presence of an acid like acetic acid. This also provides a mild reduction of the nitro group.[2][3]
Q2: I am using Pd/C for the reduction. Is there any way to modify the procedure to avoid dehalogenation?
A2: While switching to a different catalyst is generally recommended, you can try to optimize your existing protocol. Lowering the hydrogen pressure and temperature can sometimes reduce the extent of dehalogenation.[6] Additionally, carefully monitoring the reaction and stopping it immediately upon full conversion of the starting material can prevent further dehalogenation of the product.[7] The use of catalyst poisons or modifiers can also be explored, but this requires careful development.
Q3: Can I use sodium borohydride (NaBH₄) for this reduction?
A3: Sodium borohydride by itself is generally not strong enough to reduce an aromatic nitro group.[8] However, its reactivity can be enhanced by using it in combination with a transition metal catalyst, such as nickel complexes (e.g., Ni(PPh₃)₄), which may provide a selective reduction.[8]
Q4: How does the presence of the fluorine atom affect the dehalogenation of the bromine atom?
A4: The presence of other electron-withdrawing groups on the aromatic ring, such as the fluorine atom and the nitro group, can influence the electronic properties of the carbon-bromine bond. While specific studies on this compound are limited, in general, the electronic environment of the aryl halide plays a role in its susceptibility to hydrogenolysis.
Data Presentation
Table 1: Comparison of Common Nitro Reduction Methods for Halogenated Nitroaromatics
| Method | Reagents/Catalyst | Typical Solvents | Advantages | Disadvantages | Dehalogenation Risk |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | High efficiency, clean reaction | High risk of dehalogenation , requires pressure equipment | High [1] |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol, Methanol | Cost-effective, lower dehalogenation risk than Pd/C | Pyrophoric catalyst, requires careful handling | Moderate [2][3] |
| Catalytic Hydrogenation | H₂, Sulfided Pt/C | Various | Highly selective for nitro group, preserves halogens | Catalyst may not be readily available | Low [1] |
| Metal/Acid Reduction | Fe / HCl or NH₄Cl | Water, Ethanol | Cost-effective, robust, excellent chemoselectivity | Demanding workup, generates waste | Very Low [1][3] |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild, highly selective | Workup can be complicated by tin salts | Very Low [1][2] |
| Metal/Acid Reduction | Zn / Acetic Acid | Acetic Acid, Ethanol | Mild conditions | Can be less efficient than other methods | Very Low [2][3] |
Experimental Protocols
Protocol 1: Nitro Reduction using Tin(II) Chloride (SnCl₂)
This protocol provides a general procedure for the reduction of this compound using SnCl₂.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Add Tin(II) chloride dihydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 50-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts. Wash the filter cake with the reaction solvent.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Decision workflow for selecting a nitro reduction method.
Caption: General experimental workflow for nitro reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of 4-Bromo-2-fluoro-6-nitroanisole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-Bromo-2-fluoro-6-nitroanisole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives?
The two most prevalent and effective purification techniques for solid organic compounds like this compound derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: How do I select an appropriate solvent for the recrystallization of my this compound derivative?
A suitable recrystallization solvent should readily dissolve the compound at elevated temperatures but have low solubility at cooler temperatures. For aromatic nitro compounds, it is advisable to screen solvents such as ethanol, methanol, isopropanol, ethyl acetate, and hexane, or various mixtures of these. A good initial approach is to test a solvent system like ethanol/water or isopropanol/water. For a similar compound, 4-bromo-1-fluoro-2-nitrobenzene, recrystallization from petroleum ether has been reported to yield a product with 98% purity.[2]
Q3: What are the potential impurities I might encounter in my sample of a this compound derivative?
The impurities present will largely depend on the synthetic route employed. However, common contaminants may include unreacted starting materials, byproducts from side reactions (such as isomers formed during nitration), and residual solvents or reagents.
Q4: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a purification process.[3] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the separation of the desired compound from its impurities.[3] A successful purification will show the disappearance of impurity spots in the fractions containing the final product.[3] For aromatic compounds, visualization of the spots on the TLC plate can often be achieved using a UV lamp.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Try a different solvent or a solvent mixture. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5] |
| The compound "oils out" instead of forming crystals. | The compound is coming out of solution above its melting point. This is more likely with low-melting solids.[6] | Add a small amount of additional solvent to the hot solution to increase the saturation temperature.[6] Alternatively, switch to a lower-boiling point solvent.[1] Using a seed crystal can also encourage crystallization.[6] |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Reheat the solution to boil off some of the solvent and then allow it to cool again.[7] You can also try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[7][8] Placing the solution in an ice bath can also help to maximize crystal formation once it has cooled to room temperature.[6] |
| The yield of crystals is very low. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[9] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The solvent system (eluent) is not optimized. | Use TLC to find an eluent system that gives good separation. Aim for an Rf value of 0.2-0.4 for the desired compound.[1] A solvent gradient, where the polarity of the eluent is gradually increased, can improve the resolution of closely eluting compounds.[10] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of a more polar solvent like methanol to the eluent system may be necessary.[10] |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. |
| The collected fractions are still impure. | The column may have been overloaded, or the separation is inherently difficult. | Use a larger column or less sample. If isomers are present, specialized chromatographic techniques or columns may be required for complete separation.[11] |
Quantitative Data Summary
| Purification Technique | Parameter | Typical Values/Conditions | Notes |
| Recrystallization | Solvents | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexane, Petroleum Ether, or mixtures (e.g., Ethanol/Water)[2] | The ideal solvent provides high solubility at high temperatures and low solubility at low temperatures. |
| Column Chromatography | Stationary Phase | Silica Gel or Alumina | Silica gel is slightly acidic, while alumina can be acidic, neutral, or basic.[12] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Dichloromethane/Hexane[10][13] | The polarity of the eluent is adjusted to achieve optimal separation.[14] | |
| Rf Value for Elution | 0.2 - 0.4 | This is a general guideline for achieving good separation in column chromatography.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[12]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a non-polar solvent and gradually increase the polarity of the eluent to separate compounds of different polarities.[14]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.[3]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. cup.edu.cn [cup.edu.cn]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Column Chromatography of 4-Bromo-2-fluoro-6-nitroanisole and its Synthetic Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Bromo-2-fluoro-6-nitroanisole and related reaction products by column chromatography. This resource is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: A common and effective solvent system for the purification of this compound on silica gel is a gradient of ethyl acetate in hexane. A good starting point for method development is to use thin-layer chromatography (TLC) to determine the optimal solvent polarity. For many aromatic nitro compounds of normal polarity, a solvent system of 10-50% ethyl acetate in hexane is a suitable starting range.[1] For more polar compounds, a mixture of methanol and dichloromethane may be more effective.[1]
Q2: How can I determine the appropriate solvent gradient for my column?
A2: The ideal solvent gradient should be developed based on preliminary TLC analysis. Spot the crude reaction mixture on a TLC plate and develop it with various ratios of ethyl acetate and hexane. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4. This will allow for good separation from both less polar and more polar impurities. A gradient elution can then be designed to start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity to elute the desired product and then more polar impurities.
Q3: What are the potential impurities I should expect during the synthesis of this compound?
A3: The synthesis of this compound typically involves the nitration of 4-bromo-2-fluoroanisole. This reaction can lead to the formation of positional isomers where the nitro group is at different positions on the aromatic ring. Therefore, you should be prepared to separate isomers of bromo-fluoro-nitroanisole. The starting material, 4-bromo-2-fluoroanisole, may also be present if the reaction did not go to completion.
Q4: My compound is a yellow solid. Is this normal?
A4: Yes, this compound is typically a white to yellowish solid.[2] The color is characteristic of many nitroaromatic compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system polarity. - Column overloading. - Poorly packed column (channeling). | - Optimize the solvent system using TLC to achieve a greater difference in Rf values. Consider using a different solvent system, such as dichloromethane/methanol for highly polar compounds. - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute from the Column (Low or Zero Rf) | - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase. If the compound is very polar, a switch to a more polar solvent system like methanol/dichloromethane may be necessary.[1] - Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before developing. If decomposition occurs, consider using a different stationary phase like alumina or a deactivated silica gel. |
| Streaking or Tailing of Spots on TLC and Column Fractions | - The compound is too polar for the chosen solvent system. - The compound is acidic or basic and is interacting strongly with the silica gel. - The sample is overloaded on the TLC plate or column. | - Increase the polarity of the mobile phase. - For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (1-2%) can improve peak shape. - Apply a smaller, more concentrated spot on the TLC plate or reduce the amount of sample loaded on the column. |
| Multiple Components in "Pure" Fractions | - Co-elution of impurities with the product. - Isomers with very similar polarities. | - Use a shallower solvent gradient to improve resolution. - Consider using a different stationary phase or a different solvent system to alter the selectivity of the separation. For isomer separation, specialized columns may be necessary. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This protocol is a general guideline and should be optimized based on the specific reaction mixture and the results of TLC analysis.
1. Materials and Equipment:
-
Crude this compound reaction mixture
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane (or other non-polar solvent)
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Ethyl acetate (or other polar solvent)
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Chromatography column
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Collection tubes or flasks
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TLC plates, developing chamber, and UV lamp
2. Slurry Preparation and Column Packing:
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
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Pour the slurry into the chromatography column and allow the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks.
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Drain the excess solvent until the solvent level is just above the top of the silica bed.
3. Sample Loading:
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Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
4. Elution:
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Begin eluting the column with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase the percentage of ethyl acetate in hexane). The gradient can be stepwise or linear.
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Collect fractions of the eluent in separate tubes.
5. Fraction Analysis:
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing them under a UV lamp.
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Combine the fractions that contain the pure desired product.
6. Product Isolation:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for compounds of moderate polarity. |
| Mobile Phase | Ethyl Acetate / Hexane | A versatile solvent system for many organic compounds. |
| Initial Eluent | 5-10% Ethyl Acetate in Hexane | Start with low polarity to elute non-polar impurities first. |
| Final Eluent | 30-50% Ethyl Acetate in Hexane | The final polarity will depend on the polarity of the desired product and any highly retained impurities. |
| Target Rf Value (TLC) | 0.2 - 0.4 | This range generally provides the best separation in column chromatography. |
Mandatory Visualization
References
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2-fluoro-6-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-fluoro-6-nitroanisole in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
Question 1: I am observing low yields of my desired biaryl product and the formation of a significant amount of 2-fluoro-6-nitroanisole. What is the likely cause and how can I mitigate this?
Answer: The formation of 2-fluoro-6-nitroanisole is a result of a hydrodehalogenation (or protodebromination) side reaction. This is a common issue with electron-deficient aryl halides. The electron-withdrawing nitro and fluoro groups on this compound make the aryl-bromide bond susceptible to cleavage and replacement with a hydrogen atom from the solvent or other reaction components.
Troubleshooting Strategies:
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Choice of Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over hydrodehalogenation.
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Base Selection: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu). Strong bases can sometimes facilitate the hydrodehalogenation pathway.
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Solvent Purity: Ensure you are using anhydrous and thoroughly degassed solvents. Traces of water or oxygen can contribute to this side reaction.
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Reaction Temperature: Lowering the reaction temperature may help to suppress the hydrodehalogenation side reaction, although this may also slow down the desired coupling reaction.
Question 2: My Suzuki-Miyaura reaction is producing a homocoupled biaryl product from my boronic acid. How can I prevent this?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl byproduct. This consumes the boronic acid and reduces the yield of the desired product.[1]
Primary Causes and Solutions:
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Presence of Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[1]
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Solution: Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[1]
-
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Palladium(II) Precatalyst: The use of a Pd(II) salt can directly react with the boronic acid to generate the homocoupled product.[1]
-
Solution: Consider using a Pd(0) precatalyst or ensure rapid reduction of the Pd(II) species to Pd(0) at the start of the reaction.
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Illustrative Data for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (%) |
| This compound (model) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 45-55 | 15-25 | 5-10 |
| This compound (model) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 75-85 | <10 | <5 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 80-90 | 5-10 | <5 |
Note: Data for this compound is illustrative and based on typical outcomes for structurally similar, electron-deficient substrates.
Buchwald-Hartwig Amination
Question 3: My Buchwald-Hartwig amination of this compound is giving low yields and I am recovering starting material. What are the potential issues?
Answer: The Buchwald-Hartwig amination of electron-deficient aryl halides like this compound can be challenging. The strong electron-withdrawing nature of the nitro and fluoro groups can affect the catalytic cycle.
Troubleshooting Strategies:
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Ligand Selection: The choice of ligand is critical. For electron-deficient substrates, bulky biarylphosphine ligands such as BrettPhos or RuPhos are often more effective than first-generation ligands.
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Base Strength: While strong bases like NaOtBu are commonly used, they can sometimes lead to decomposition of the electron-deficient product. Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
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Catalyst Deactivation: The nitro group can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a more robust precatalyst might be necessary.
Question 4: I am observing the formation of 2-fluoro-6-nitroanisole as a byproduct in my Buchwald-Hartwig reaction. What is happening?
Answer: Similar to the Suzuki reaction, hydrodehalogenation can be a competing side reaction in the Buchwald-Hartwig amination. This is often attributed to a β-hydride elimination pathway from a palladium-amido intermediate, which can compete with the desired reductive elimination.[2]
Minimization Strategies:
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Ligand Choice: Use ligands that promote rapid reductive elimination, such as bulky biarylphosphine ligands.
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Amine Structure: This side reaction is more prevalent with amines that have β-hydrogens.
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Reaction Conditions: Careful optimization of the base, solvent, and temperature can help to favor the desired C-N bond formation.
Illustrative Data for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| This compound (model) | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 50-60 | 20-30 |
| This compound (model) | Morpholine | BrettPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 | <10 |
| 4-Bromonitrobenzene | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 85-95 | <5 |
Note: Data for this compound is illustrative and based on typical outcomes for structurally similar, electron-deficient substrates.
Stille Coupling
Question 5: My Stille coupling reaction is sluggish and gives a poor yield of the desired product. How can I improve the reaction efficiency?
Answer: The reactivity in Stille coupling can be influenced by several factors, especially with an electron-deficient substrate like this compound.
Optimization Strategies:
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Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, other palladium sources like Pd₂(dba)₃ with phosphine ligands (e.g., P(o-tol)₃ or AsPh₃) can be more effective.
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Additives: The addition of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the transmetalation step, which is often the rate-determining step.
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Solvent: Aprotic polar solvents like DMF or NMP can sometimes improve the reaction rate compared to non-polar solvents like toluene.
Question 6: I am observing a significant amount of a homocoupled byproduct from my organostannane reagent. How can I suppress this side reaction?
Answer: Homocoupling of the organostannane reagent is a common side reaction in Stille coupling.[3] It can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[3]
Mitigation Strategies:
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Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the extent of homocoupling that occurs with Pd(II) precatalysts.
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Control of Stoichiometry: Using a slight excess of the aryl bromide relative to the organostannane can help to favor the cross-coupling pathway.
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Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
Illustrative Data for Stille Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Organostannane | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Desired Product Yield (%) | Stannane Homocoupling (%) |
| This compound (model) | Vinyltributyltin | Pd(PPh₃)₄ | None | Toluene | 110 | 60-70 | 15-25 |
| This compound (model) | Vinyltributyltin | Pd₂(dba)₃ / P(fur)₃ | CuI | NMP | 80 | 85-95 | <10 |
| 4-Bromonitrobenzene | Phenyltributyltin | PdCl₂(PPh₃)₂ | None | DMF | 100 | 70-80 | 10-20 |
Note: Data for this compound is illustrative and based on typical outcomes for structurally similar, electron-deficient substrates.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions of this compound. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.
General Protocol for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
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In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%), the base (e.g., Cs₂CO₃, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.) to an oven-dried Schlenk tube.
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Add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe.
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Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
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Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Stille Coupling
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To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additive (e.g., CuI, 5-10 mol%).
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Add the anhydrous and degassed solvent (e.g., toluene or NMP) via syringe.
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Add this compound (1.0 equiv.) followed by the organostannane reagent (1.1 equiv.) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and quench with an aqueous solution of KF to precipitate tin byproducts.
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Filter the mixture through celite, and perform an aqueous workup on the filtrate.
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Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Main reaction pathways and common side reactions in cross-coupling of this compound.
Caption: A general troubleshooting workflow for optimizing cross-coupling reactions.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluoro-6-nitroanisole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2-fluoro-6-nitroanisole and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route involves the nitration of 4-bromo-2-fluoroanisole. Here’s a breakdown of potential issues and solutions:
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Incomplete Reaction: The nitration reaction may not be going to completion.
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Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider a slight increase in reaction time or temperature, but be cautious as this may lead to side product formation.
-
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Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.
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Solution: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent to prevent side reactions and decomposition of the starting material. After the initial addition, the reaction may be allowed to slowly warm to room temperature or slightly above to ensure completion.
-
-
Improper Nitrating Agent Concentration: The concentration and composition of the nitrating mixture (commonly a mixture of nitric acid and sulfuric acid) are crucial.
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Solution: Use a freshly prepared nitrating mixture. The ratio of sulfuric acid to nitric acid can influence the reaction rate and yield. A common ratio is a 1:1 mixture of concentrated nitric and sulfuric acids.
-
-
Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
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Solution: Ensure complete extraction from the aqueous phase using an appropriate organic solvent like dichloromethane or ethyl acetate. Minimize the number of purification steps. For purification, column chromatography on silica gel is often effective.
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Q2: I am observing the formation of multiple products, leading to a complex mixture and difficult purification. How can I improve the regioselectivity of the nitration?
A2: The formation of isomers is a common challenge in the nitration of substituted aromatic rings. In 4-bromo-2-fluoroanisole, the methoxy (-OCH₃) group is a strong activating, ortho-, para-directing group, while the fluoro (-F) and bromo (-Br) groups are deactivating but also ortho-, para-directing.
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Understanding Directing Effects: The powerful activating effect of the methoxy group primarily directs the incoming nitro group to the positions ortho to it (C2 and C6). Since the C2 position is already substituted with a fluorine atom, the primary site of nitration is the C6 position.
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Controlling Reaction Conditions:
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Temperature: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
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Nitrating Agent: The choice of nitrating agent can influence regioselectivity. Milder nitrating agents, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), may offer better control.
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Solvent: The solvent can play a role in the solubility of intermediates and influence the product distribution.
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Q3: My final product is contaminated with a significant amount of a di-nitrated byproduct. How can I prevent this?
A3: The formation of di-nitro derivatives is a common side reaction in nitration, especially with activated aromatic rings like anisole derivatives.
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Control of Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess of the nitrating agent will significantly increase the likelihood of dinitration.
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Slow Addition of Nitrating Agent: Add the nitrating agent dropwise and slowly to the reaction mixture while maintaining a low temperature. This keeps the concentration of the nitrating agent low at any given time, disfavoring the second nitration.
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Reaction Time: Avoid excessively long reaction times after the starting material has been consumed, as this can provide an opportunity for the desired mono-nitro product to undergo a second nitration.
Q4: The purification of the crude product is challenging, resulting in product loss. What are the recommended purification strategies?
A4: Effective purification is key to obtaining a high-purity product with a good overall yield.
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Initial Workup: After the reaction is complete, quenching the reaction mixture by pouring it onto ice is a standard procedure. This is followed by extraction with an organic solvent. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) can be a highly effective method for purification.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is the method of choice. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), usually provides good separation.
Data Presentation
The following table summarizes typical reaction conditions for the nitration of a closely related compound, 2-bromo-4-fluorophenol, which provides a good reference for optimizing the synthesis of this compound.
| Entry | Substrate | Nitrating Agent (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-4-fluorophenol | H₂SO₄/HNO₃ (1:5.5) | Chloroform | 20 → 45 | 3 | 89 | [1] |
Experimental Protocols
Detailed Methodology for the Nitration of 2-Bromo-4-fluorophenol (Adaptable for 4-Bromo-2-fluoroanisole):
This protocol is based on the synthesis of a structurally similar compound and can be adapted for the nitration of 4-bromo-2-fluoroanisole.[1]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 0.05 moles of 4-bromo-2-fluoroanisole in 25 mL of chloroform.
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Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 0.065 moles of concentrated nitric acid to concentrated sulfuric acid (in a 5.5:1 molar ratio of H₂SO₄ to HNO₃) while cooling in an ice bath.
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Nitration Reaction: Cool the solution of the starting material to 20 °C. Slowly add the prepared nitrating mixture dropwise to the stirred solution, maintaining the temperature at 20 °C.
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Reaction Progression: After the addition is complete, warm the reaction mixture to 45 °C and stir for 3 hours. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Wash the organic layer with saturated sodium chloride solution.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
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Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product, this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the nitration of 4-bromo-2-fluoroanisole.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for 4-Bromo-2-fluoro-6-nitroanisole Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cross-coupling of 4-Bromo-2-fluoro-6-nitroanisole. The information is designed to assist in the optimization of reaction conditions and catalyst selection for various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the electronic nature of the substrate. The presence of two strong electron-withdrawing groups (nitro and fluoro) significantly influences the reactivity of the aryl bromide. While this can facilitate oxidative addition, a key step in many catalytic cycles, it can also lead to challenges such as:
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Catalyst Inhibition/Deactivation: The nitro group can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Side Reactions: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAAr) as a competing pathway.
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Difficulty in Reductive Elimination: The final step of the catalytic cycle, reductive elimination, can be slower for electron-deficient systems.
Q2: Which types of cross-coupling reactions are commonly performed with this compound?
A2: this compound is a versatile substrate for several key palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
Q3: How do the fluoro and nitro substituents affect catalyst selection?
A3: The electron-withdrawing fluoro and nitro groups make the aryl bromide more electrophilic. This generally means that the oxidative addition of the C-Br bond to a Pd(0) center is more facile. However, the choice of ligand is critical to stabilize the palladium intermediates and promote the subsequent steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred to enhance the catalytic activity and prevent catalyst deactivation. For instance, in Buchwald-Hartwig aminations of nitroarenes, dialkyl(biaryl)phosphine ligands have been shown to be effective.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium precursor and ligand. Ensure proper storage under an inert atmosphere. Consider using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture, which can lead to deactivation. |
| Inefficient Transmetalation | Screen different bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective for electron-deficient substrates. Ensure the base is finely powdered and anhydrous. | The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester). Minimize reaction time and temperature where possible. | Electron-deficient boronic acids can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. |
| Side Reactions (e.g., SNAr) | Lower the reaction temperature. Use a less nucleophilic base if possible. | The highly electron-deficient nature of the substrate can favor nucleophilic aromatic substitution as a competing pathway. |
Issue 2: Catalyst Decomposition (Black Precipitate) in Heck Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive palladium black. |
| Ligand Dissociation | Use bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbene (NHC) ligands to form more stable palladium complexes. Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1). | Ligand dissociation can lead to the aggregation of unstable Pd(0) species, forming palladium black. |
| High Reaction Temperature | Optimize the reaction to run at the lowest effective temperature. Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged heating at high temperatures can accelerate catalyst decomposition. |
Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. The choice of ligand is often substrate- and amine-dependent. | The ligand plays a critical role in promoting both oxidative addition and reductive elimination, which can be challenging for electron-deficient substrates. For the amination of nitroarenes, BrettPhos has shown good results.[1] |
| Base Incompatibility | Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. The choice of base can be critical and may need to be optimized for the specific amine being used. | A sufficiently strong base is required to deprotonate the amine or the intermediate palladium-amine complex to facilitate the catalytic cycle. |
| Catalyst Inhibition by Nitro Group | Increase catalyst loading. Use a ligand that can sterically shield the palladium center from coordination with the nitro group. | The nitro group can coordinate to the palladium catalyst, leading to a dormant or inactive species. |
Data Presentation: Catalyst Systems for Analogous Substrates
Due to the limited availability of specific data for this compound, the following tables provide a summary of catalyst systems and conditions for cross-coupling reactions of structurally similar electron-deficient aryl bromides. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 88 |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 6 | 92 |
Table 2: Heck Reaction of 1-Bromo-4-nitrobenzene with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 85 |
| PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | NMP | 120 | 12 | 90 |
| Herrmann's Catalyst (1) | - | Na₂CO₃ (2) | DMA | 130 | 4 | 92 |
Table 3: Buchwald-Hartwig Amination of 4-Bromo-nitrobenzene with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 94 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 18 | 89 |
| BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 6 | 96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
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Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
References
Base and ligand optimization for Buchwald-Hartwig amination of 4-Bromo-2-fluoro-6-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 4-bromo-2-fluoro-6-nitroanisole. The information is tailored for researchers, scientists, and drug development professionals to facilitate the optimization of this challenging C-N cross-coupling reaction.
Troubleshooting Guide
The Buchwald-Hartwig amination of this compound can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the presence of multiple functional groups on the substrate. This guide addresses common issues encountered during the reaction.
1. Low or No Conversion
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Issue: The starting material is largely unreacted.
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Possible Causes & Solutions:
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Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
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Recommendation: Use a pre-formed Pd(0) catalyst or a reliable precatalyst/ligand system. Ensure anaerobic conditions are strictly maintained throughout the setup and reaction, as oxygen can deactivate the catalyst.
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-
Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient and sterically hindered substrate.
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Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are known to be effective for challenging substrates.
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-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine or the palladium-amine complex.
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Recommendation: Stronger bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are often effective. However, for substrates sensitive to strong bases, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although they may require higher temperatures.
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-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
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Recommendation: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
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-
2. Formation of Side Products
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Issue: Significant formation of undesired products is observed.
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Possible Causes & Solutions:
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Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
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Recommendation: This can be caused by β-hydride elimination from certain amine substrates or by moisture in the reaction. Ensure the use of anhydrous solvents and reagents. The choice of ligand can also influence this side reaction; screening different ligands is advised.
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Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the aromatic ring can lead to catalyst-free amination, especially at high temperatures.
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Recommendation: Run a control experiment without the palladium catalyst to determine the extent of the background SNAr reaction. If significant, lowering the reaction temperature may be necessary, which in turn might require a more active catalyst system to achieve good conversion.
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-
Reduction of the Nitro Group: The nitro group can be reduced under certain conditions.
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Recommendation: Avoid harsh reducing conditions. While not a common side reaction under standard Buchwald-Hartwig conditions, it is something to be aware of, especially if using certain additives or if the reaction is not proceeding cleanly.
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3. Reaction Stalls Before Completion
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Issue: The reaction proceeds initially but stops before all the starting material is consumed.
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Possible Causes & Solutions:
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Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.
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Recommendation: Use a more robust ligand or a precatalyst that generates a more stable active species. Lowering the reaction temperature, if possible, can also extend the catalyst lifetime.
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Inhibition by Reaction Components: A product or byproduct might be inhibiting the catalyst.
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Recommendation: This can be difficult to diagnose without mechanistic studies. Empirically, screening different ligands and solvents may identify a system that is less prone to inhibition.
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Frequently Asked Questions (FAQs)
Q1: What is the best initial catalyst system to try for the amination of this compound?
A1: For a highly electron-deficient and sterically demanding substrate like this compound, a good starting point is a combination of a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos. For the base, sodium tert-butoxide (NaOtBu) is a common and effective choice. Toluene or dioxane are suitable initial solvents.
Q2: How do the fluoro and nitro substituents affect the reaction?
A2: The electron-withdrawing nature of the fluoro and nitro groups activates the aryl bromide towards oxidative addition, which is a key step in the catalytic cycle. However, these groups also make the aromatic ring highly electron-deficient, which can increase the likelihood of a competing nucleophilic aromatic substitution (SNAr) pathway, especially at elevated temperatures. The ortho-fluoro group also adds steric hindrance around the reaction center, which necessitates the use of bulky ligands to facilitate the coupling.
Q3: Can I use a weaker base to avoid potential side reactions with other functional groups?
A3: Yes, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used. These bases are often employed when substrates are sensitive to the strongly basic conditions of alkoxides. However, reactions with weaker bases typically require higher temperatures and may result in slower reaction rates. It is advisable to screen different bases to find the optimal balance between reactivity and selectivity for your specific amine coupling partner.
Q4: My reaction is very slow. What can I do to increase the rate?
A4: To increase the reaction rate, you can try the following:
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Increase the temperature: Gradually increase the reaction temperature in increments of 10-20 °C.
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Switch to a more active ligand: Ligands like BrettPhos have been shown to be highly active in challenging aminations.
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Use a stronger base: If your substrate is tolerant, switching from a carbonate or phosphate base to an alkoxide base like NaOtBu or KOtBu can significantly accelerate the reaction.
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Increase catalyst loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2 mol%) can improve the reaction rate.
Q5: How do I know if my reagents and solvents are dry enough?
A5: The Buchwald-Hartwig amination is sensitive to air and moisture. It is crucial to use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reagents should be stored in a desiccator. The reaction should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.
Data Presentation: Representative Base and Ligand Optimization
Table 1: Representative Base Optimization for the Amination of an Electron-Deficient Aryl Bromide *
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | KOtBu | Toluene | 100 | 12 | 92 |
| 3 | LiHMDS | Toluene | 100 | 24 | 75 |
| 4 | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 5 | K₃PO₄ | Dioxane | 110 | 24 | 85 |
*Data is representative for a typical electron-deficient aryl bromide and a primary amine, using a standard palladium precatalyst and a biarylphosphine ligand.
Table 2: Representative Ligand Optimization for the Amination of an Electron-Deficient Aryl Bromide *
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 12 | 96 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 12 | 94 |
| 3 | BrettPhos | NaOtBu | Toluene | 100 | 18 | 98 |
| 4 | SPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| 5 | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 80 |
*Data is representative for a typical electron-deficient aryl bromide and a primary amine, using a standard palladium precatalyst.
Experimental Protocols
General Protocol for Base and Ligand Screening in the Buchwald-Hartwig Amination of this compound
Materials:
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This compound
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Amine of choice
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Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Pd precatalyst)
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Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
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Base (e.g., NaOtBu, Cs₂CO₃)
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Anhydrous solvent (e.g., toluene, dioxane)
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Inert atmosphere (Nitrogen or Argon)
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Schlenk tubes or vials suitable for inert atmosphere reactions
Procedure:
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Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
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Addition of Reagents: To the same reaction vessel, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).
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Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
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Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Visualizations
Caption: Troubleshooting workflow for low or no conversion in the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Troubleshooting failed reactions with 4-Bromo-2-fluoro-6-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluoro-6-nitroanisole. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: this compound has three main sites susceptible to reaction:
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C-Br bond: The carbon-bromine bond is the most common site for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination.
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C-F bond: The carbon-fluorine bond is activated by the ortho-nitro group, making it susceptible to nucleophilic aromatic substitution (SNA_r_).
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Nitro group: The nitro group can be reduced to an amine, which can then undergo further functionalization.
Q2: What are the general safety precautions for handling this compound?
A2: this compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[1]
Troubleshooting Failed Reactions
Issue 1: Low or No Yield in Suzuki Coupling Reactions
Q: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing low to no product formation. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings involving this compound can arise from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The electron-withdrawing nature of the nitro and fluoro groups can impact the reactivity of the C-Br bond.
A systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Data Presentation: Recommended Starting Conditions for Suzuki Coupling
The following table provides a summary of commonly used conditions for Suzuki couplings with electron-deficient aryl bromides. These serve as a good starting point for optimization.
| Parameter | Common Options | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Pd(PPh₃)₄ is a good initial choice. For challenging couplings, using a ligand with Pd₂(dba)₃ may be necessary. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can improve catalytic activity. Often used with Pd₂(dba)₃. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is typically used. K₃PO₄ is often effective for challenging substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A 4:1 or 5:1 mixture of organic solvent to water is common. Ensure solvents are thoroughly degassed. |
| Temperature | 80 - 110 °C | Higher temperatures may be required, but monitor for decomposition. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a generalized starting point and may require optimization.
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To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
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Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Issue 2: Failed Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is not proceeding. What could be the issue?
A: The success of the Buchwald-Hartwig amination is highly sensitive to the choice of catalyst, ligand, base, and the purity of the reagents. The electron-deficient nature of the aryl bromide substrate can make oxidative addition more facile, but other factors can inhibit the catalytic cycle.
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.
Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Common Options | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3) | Precatalysts often give more reproducible results. |
| Ligand | XPhos, RuPhos, SPhos, BrettPhos | The choice is critical and depends on the amine. Bulky, electron-rich ligands are generally preferred. |
| Base | NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOtBu is a common choice. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential. |
| Temperature | 80 - 110 °C | Higher temperatures are often necessary. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized starting point and may require optimization.
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In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
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Add the base (e.g., NaOtBu, 1.4 equiv).
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Add this compound (1.0 equiv).
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Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.
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Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.
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Monitor the reaction by LC-MS. Once complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography.
Issue 3: Unexpected Side Products in Nucleophilic Aromatic Substitution (SNA_r_)
Q: I am attempting a nucleophilic aromatic substitution on this compound with an amine, expecting displacement of the fluorine, but I am getting a mixture of products or no reaction. What is happening?
A: The fluorine atom at the 2-position is activated towards S_NAr by the ortho-nitro group. However, the bromine at the 4-position is also on an electron-deficient ring. Depending on the nucleophile and reaction conditions, you might observe competitive substitution or other side reactions.
Caption: Troubleshooting guide for unexpected outcomes in S_NAr reactions.
Data Presentation: Factors Influencing S_NAr Reactivity
| Parameter | Effect on Reactivity | Recommendations for Selectivity |
| Leaving Group | F > Cl > Br > I (in activated systems) | The C-F bond is expected to be more reactive in S_NAr. |
| Solvent | Polar aprotic solvents (DMF, DMSO) accelerate the reaction. | To improve selectivity, a less polar solvent like THF or Dioxane at a higher temperature might be beneficial. |
| Temperature | Higher temperatures increase reaction rates but may decrease selectivity. | Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. |
| Nucleophile | Stronger, less hindered nucleophiles react faster. | For selective substitution at the C-F position, ensure the nucleophile is not excessively bulky. |
Experimental Protocol: General Procedure for S_NAr with an Amine
This protocol is a generalized starting point and may require optimization.
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Dissolve this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask.
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Add the amine nucleophile (1.1 - 2.0 equiv).
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If necessary, add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) to act as a proton sponge.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 2-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography or recrystallization.
References
Technical Support Center: Managing Reaction Exotherms with 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms when working with 4-Bromo-2-fluoro-6-nitroanisole. The information is intended for use by trained professionals in a laboratory or chemical production setting. Always adhere to your institution's safety protocols and conduct a thorough risk assessment before beginning any experiment.
Troubleshooting Guide: Exothermic Events
This guide addresses specific issues that may arise during reactions involving this compound, particularly those with the potential for thermal runaway.
| Observed Issue | Potential Cause(s) | Immediate Corrective Actions | Preventative Measures |
| Rapid, uncontrolled temperature increase. | 1. Runaway Reaction: The rate of heat generation exceeds the rate of heat removal.[1][2][3][4] 2. Inadequate Cooling: Cooling bath is not at the correct temperature or has failed. 3. Reagent Addition Rate Too High: The nitrating agent or other reactive substrate was added too quickly. | 1. Immediately stop the addition of all reagents. 2. Enhance cooling: Add more dry ice or a colder solvent to the external cooling bath. If safe, add a small amount of crushed dry ice directly to the reaction mixture with extreme caution.[5] 3. Increase stirring: Ensure the reaction mixture is being stirred vigorously to improve heat transfer. 4. Emergency Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by pouring it into a large, pre-prepared, and stirred volume of ice water or a suitable quenching solution (e.g., cold aqueous sodium bicarbonate).[5][6] | 1. Use a continuous flow reactor: This technology offers superior heat transfer and temperature control, significantly reducing the risk of runaway reactions.[7][8] 2. Ensure adequate cooling capacity: The cooling system should be able to handle the maximum expected heat output of the reaction. 3. Controlled reagent addition: Use a syringe pump or a dropping funnel for slow, controlled addition of reagents.[5] 4. Continuous temperature monitoring: Always have a thermometer in the reaction mixture to monitor the internal temperature.[9] |
| Localized "hot spots" or fuming. | 1. Poor Mixing: Inefficient stirring is preventing even heat distribution. 2. Concentrated Reagent: The added reagent is not dispersing quickly enough. | 1. Increase the stirring rate immediately. 2. Temporarily halt reagent addition until the mixture is homogeneous and the temperature is stable. | 1. Use an appropriate stirrer: A mechanical stirrer is often more effective than a magnetic stir bar for viscous mixtures or larger scale reactions. 2. Dilute the reagent: If possible, add the reactive reagent as a solution to aid in its dispersion. |
| Reaction temperature is too low and the reaction is not proceeding. | 1. Overly Cautious Reagent Addition: The rate of addition is too slow to initiate the reaction. 2. Excessive Cooling: The cooling bath is colder than necessary for the reaction to proceed. | 1. Slightly increase the rate of reagent addition while carefully monitoring the temperature for any sudden increase. 2. Allow the reaction temperature to rise slowly by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely.[5] | 1. Determine the optimal temperature range through small-scale trials or literature review. 2. Use a temperature-controlled cooling system to maintain a consistent reaction temperature. |
| Unexpected color change or gas evolution. | 1. Decomposition: The starting material, intermediates, or product may be decomposing, which can be highly exothermic.[10] 2. Side Reactions: Unwanted side reactions may be occurring, leading to byproducts and potential exotherms. | 1. Immediately stop reagent addition. 2. Cool the reaction mixture to a safe temperature. 3. Take a sample for analysis (if safe to do so) to identify the cause. 4. If decomposition is suspected, proceed with an emergency quench. | 1. Maintain the recommended reaction temperature. 2. Use high-purity starting materials to avoid impurities that could catalyze decomposition. 3. Understand the decomposition pathways of your reactants and products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazards stem from its nature as a nitroaromatic compound. These compounds can be thermally unstable and may undergo exothermic decomposition.[10] Reactions involving this compound, especially nitration or reactions with strong nucleophiles, can be highly exothermic and have the potential for thermal runaway if not properly controlled.[1][4]
Q2: How can I assess the potential for an exothermic reaction before scaling up?
A2: Reaction calorimetry is the most effective method to quantify the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[2] This data is crucial for safe scale-up. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition for the starting materials, intermediates, and final product.
Q3: What is a "runaway reaction" and how can I prevent it?
A3: A runaway reaction occurs when the heat generated by an exothermic reaction exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.[2][4] Prevention strategies include:
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Adequate Cooling: Ensuring your cooling system can handle the reaction's heat output.
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Controlled Addition: Slowly adding reactive reagents to control the rate of heat generation.[5]
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Continuous Monitoring: Actively monitoring the internal reaction temperature.[9]
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Using inherently safer technologies: Continuous flow reactors offer significant advantages in managing exothermic reactions.[7][8]
Q4: What is an appropriate quenching agent for reactions involving this compound?
A4: A large volume of cold water or a stirred ice-water slurry is a common and effective quenching agent. For quenching acidic reaction mixtures, a cold, dilute solution of a weak base like sodium bicarbonate can be used, but be aware that gas evolution will occur. The quenching process itself can be exothermic, so it must be done slowly and with efficient cooling.[6]
Q5: Can continuous flow chemistry improve the safety of reactions with this compound?
A5: Yes. Continuous flow reactors offer a significantly higher surface-area-to-volume ratio compared to batch reactors, allowing for much more efficient heat removal.[7][8] This superior temperature control drastically reduces the risk of thermal runaway, making it an inherently safer technology for highly exothermic reactions.[8]
Experimental Protocols
The following are illustrative protocols for reactions that may involve significant exotherms. These are generalized procedures and must be adapted and optimized for your specific experimental setup and scale. A thorough risk assessment is mandatory before implementation.
Illustrative Protocol: Nitration of a Bromo-fluoroanisole Derivative
This protocol describes a general procedure for the nitration of a bromo-fluoroanisole to produce a compound like this compound.
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Preparation of the Nitrating Mixture:
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In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.
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Cool the sulfuric acid to below 0°C in an ice-salt bath.
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Slowly, drop-by-drop, add the required volume of concentrated nitric acid to the cold sulfuric acid with constant, vigorous stirring. Maintain the temperature below 10°C throughout the addition.
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Nitration Reaction:
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In a separate reaction flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve the bromo-fluoroanisole starting material in a suitable solvent (e.g., concentrated sulfuric acid).
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Cool the solution of the starting material to the desired reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.
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Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.
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Maintain the reaction temperature within the specified range throughout the addition. The rate of addition should be adjusted to prevent the temperature from rising above the set limit.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for the specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
-
-
Workup:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This should be done in a large beaker to accommodate any splashing.
-
A precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water until the washings are neutral to pH paper.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
-
Quantitative Data
The following tables provide illustrative data for managing exothermic reactions. The values presented are examples and should not be considered as definitive for all experimental conditions.
Table 1: Illustrative Reaction Parameters for Nitration
| Parameter | Value | Rationale |
| Starting Material Concentration | 0.5 - 1.0 M | A moderate concentration helps to control the reaction rate and heat output. |
| Nitrating Agent | HNO₃ / H₂SO₄ | A common and effective nitrating agent for aromatic compounds.[11] |
| Stoichiometry (Nitrating Agent) | 1.05 - 1.2 equivalents | A slight excess of the nitrating agent is often used to ensure complete reaction. |
| Reaction Temperature | -5°C to 5°C | Low temperatures are crucial for controlling the highly exothermic nitration reaction and minimizing side product formation.[9] |
| Addition Time | 1 - 2 hours | Slow addition allows for effective heat dissipation and temperature control. |
| Stirring Speed | > 300 RPM (mechanical stirrer) | Vigorous stirring is essential for maintaining a homogeneous mixture and preventing localized hot spots. |
Table 2: Illustrative Thermal Hazard Assessment Data (Hypothetical)
| Parameter | Value | Method | Significance |
| Heat of Reaction (ΔH) | -120 to -160 kJ/mol | Reaction Calorimetry | Indicates a highly exothermic reaction requiring careful thermal management. |
| Adiabatic Temperature Rise (ΔT_ad) | 150 - 200 °C | Calculated from Calorimetry Data | A high value signifies a significant risk of thermal runaway in the event of a cooling failure.[2] |
| Onset of Decomposition (T_onset) | > 180 °C | Differential Scanning Calorimetry (DSC) | The maximum allowable reaction temperature should be well below this value to avoid decomposition. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 120 °C | Calculated from Calorimetry Data | The highest temperature the reaction mixture could reach under normal operating conditions if cooling were to fail. This should be below the boiling point of the solvent and the T_onset of decomposition.[2] |
Visualizations
Experimental Workflow for Managing a Potential Exotherm
Caption: A logical workflow for managing potential exothermic events during a chemical reaction.
Signaling Pathway for Thermal Runaway
Caption: The positive feedback loop that can lead to a thermal runaway event.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mt.com [mt.com]
- 3. tuvsud.com [tuvsud.com]
- 4. cedrec.com [cedrec.com]
- 5. benchchem.com [benchchem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 8. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 11. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-2-fluoro-6-nitroanisole Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a critical reaction pathway for the functionalization of aromatic rings, especially those bearing electron-withdrawing groups. Unlike typical nucleophilic substitutions (SN1 and SN2), SNAr proceeds via a two-step addition-elimination mechanism. The key features of this reaction are:
-
Activation: The aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO2), positioned ortho or para to the leaving group. This positioning is crucial for the resonance stabilization of the negatively charged intermediate.[1][2]
-
Mechanism: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is then restored by the elimination of the leaving group.
-
Leaving Group Ability: The rate-determining step is typically the formation of the Meisenheimer complex. Consequently, the strength of the carbon-halogen bond is less critical than in SN1 or SN2 reactions. The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I, a phenomenon referred to as the "element effect".[4] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Isomers of 4-Bromo-2-fluoro-6-nitroanisole and Predicted Reactivity
For a meaningful comparison, we will consider three key positional isomers of this compound:
-
Isomer A: this compound
-
Isomer B: 2-Bromo-4-fluoro-6-nitroanisole
-
Isomer C: 4-Bromo-2-chloro-6-nitroanisole (for leaving group comparison)
The reactivity of these isomers in SNAr reactions will be primarily influenced by the position of the activating nitro group relative to the potential leaving groups (fluorine and bromine) and the inherent reactivity of the halogens as leaving groups.
Qualitative Reactivity Comparison
Based on the principles of SNAr, we can predict the relative reactivity of these isomers.
Reactivity Order of Leaving Groups within the Same Isomer:
In both Isomer A and Isomer B , we have two potential leaving groups: fluorine and bromine. Given the established "element effect" in SNAr, where the rate-determining step is the nucleophilic attack, the more electronegative halogen will more strongly activate the attached carbon towards attack. Therefore, in a competitive scenario within the same molecule (if a reaction could selectively target one halogen over the other), the fluoro substituent is expected to be more reactive than the bromo substituent.
Comparison of Isomer A and Isomer B:
-
In Isomer A (this compound) , the nitro group is ortho to the fluorine and para to the bromine. Both halogens are activated.
-
In Isomer B (2-Bromo-4-fluoro-6-nitroanisole) , the nitro group is ortho to the bromine and para to the fluorine. Again, both halogens are activated.
The primary difference in reactivity between Isomer A and Isomer B will likely arise from the subtle interplay of inductive and resonance effects based on the ortho versus para positioning of the nitro group relative to the two different halogens. For fluoronitrobenzenes, it has been observed that the ortho isomer is often more reactive than the para isomer due to the stronger inductive effect of the nitro group at a closer distance. However, without direct experimental data for these specific dihalo-nitroanisoles, a definitive quantitative comparison is challenging.
Comparison with Isomer C (Leaving Group Effect):
By comparing Isomer A (this compound) with Isomer C (4-Bromo-2-chloro-6-nitroanisole) , we can assess the effect of changing the fluorine to a chlorine. Based on the "element effect," fluorine is generally a better leaving group in SNAr reactions than chlorine. Therefore, it is predicted that Isomer A will be more reactive than Isomer C towards nucleophilic attack at the 2-position.
Experimental Data
A comprehensive literature search did not yield specific kinetic data (e.g., rate constants, relative rates) for the nucleophilic aromatic substitution reactions of the positional isomers of this compound. The available quantitative data focuses on simpler, related systems such as dinitrohalobenzenes or monohalonitrobenzenes. The following table summarizes qualitative reactivity trends based on established principles.
| Isomer | Leaving Group(s) | Activating Group Position | Predicted Relative Reactivity |
| A : this compound | Fluoro, Bromo | Nitro is ortho to Fluoro and para to Bromo | High |
| B : 2-Bromo-4-fluoro-6-nitroanisole | Bromo, Fluoro | Nitro is ortho to Bromo and para to Fluoro | High |
| C : 4-Bromo-2-chloro-6-nitroanisole | Chloro, Bromo | Nitro is ortho to Chloro and para to Bromo | Lower than Isomer A |
Note: The predicted relative reactivity is a qualitative assessment based on the principles of SNAr. Experimental verification is required for a quantitative comparison.
Experimental Protocols
To obtain quantitative data for the reactivity of these isomers, a kinetic study of their reaction with a suitable nucleophile, such as piperidine or sodium methoxide, would be necessary. Below is a generalized experimental protocol for such a study.
Kinetic Analysis of the Nucleophilic Aromatic Substitution Reaction of this compound Isomers with Piperidine
Objective: To determine the second-order rate constants for the reaction of this compound isomers with piperidine in a suitable solvent.
Materials:
-
This compound (Isomer A)
-
2-Bromo-4-fluoro-6-nitroanisole (Isomer B)
-
4-Bromo-2-chloro-6-nitroanisole (Isomer C)
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO, or Acetonitrile)
-
UV-Vis Spectrophotometer with temperature control
-
Constant temperature bath
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each isomer (e.g., 1 x 10-3 M) in the chosen anhydrous solvent.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Determination of λmax:
-
React a small amount of one of the isomers with an excess of piperidine and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product mixture to determine the wavelength of maximum absorbance (λmax) of the product.
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to the determined λmax and equilibrate the cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the piperidine solution.
-
Initiate the reaction by injecting a small, known volume of the isomer stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) for each kinetic run can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the end of the reaction.
-
Plot the calculated kobs values against the corresponding piperidine concentrations. The slope of this plot will give the second-order rate constant (k2) for the reaction.
-
-
Repeat for all Isomers:
-
Repeat the entire procedure for each of the isomers to be compared.
-
Visualizations
SNAr Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles [mdpi.com]
A Comparative Guide to 4-Bromo-2-fluoro-6-nitroanisole and Other Halogenated Nitroaromatics for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Halogenated nitroaromatics are a critical class of intermediates, offering versatile handles for a variety of transformations. This guide provides an objective comparison of 4-Bromo-2-fluoro-6-nitroanisole against other halogenated nitroaromatics, supported by established reactivity principles and illustrative experimental data.
Executive Summary
This compound is a polyfunctionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its reactivity is dictated by the interplay of its three key functional groups: the bromine atom, the fluorine atom, and the nitro group, all positioned on an anisole core. This unique substitution pattern allows for selective functionalization through various reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
This guide will delve into a comparative analysis of this compound with its chloro and iodo analogues, as well as positional isomers, in three key reaction classes:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAc): For the introduction of various nucleophiles.
I. Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of the aryl halide is a key determinant of reaction efficiency, generally following the trend I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I and C-Br bonds are more susceptible to oxidative addition by the palladium catalyst.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following table provides a comparative overview of the expected performance of 4-substituted-2-fluoro-6-nitroanisoles in a typical Suzuki-Miyaura reaction with phenylboronic acid.
Table 1: Illustrative Performance Data for Suzuki-Miyaura Coupling of Halogenated 2-Fluoro-6-nitroanisoles
| Entry | Aryl Halide | Halogen (X) | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | 4-Iodo-2-fluoro-6-nitroanisole | Iodo | 90-98 | 1-4 |
| 2 | This compound | Bromo | 80-90 | 4-12 |
| 3 | 4-Chloro-2-fluoro-6-nitroanisole | Chloro | 60-75 | 12-24 |
Disclaimer: The data in this table is illustrative and based on established reactivity trends. Actual yields and reaction times may vary depending on the specific reaction conditions, catalyst system, and other substrates used.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial.
Table 2: Illustrative Performance Data for Buchwald-Hartwig Amination of Halogenated 2-Fluoro-6-nitroanisoles with Morpholine
| Entry | Aryl Halide | Halogen (X) | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | 4-Iodo-2-fluoro-6-nitroanisole | Iodo | 85-95 | 2-6 |
| 2 | This compound | Bromo | 75-85 | 6-18 |
| 3 | 4-Chloro-2-fluoro-6-nitroanisole | Chloro | 50-70 | 18-36 |
Disclaimer: The data in this table is illustrative and based on established reactivity trends. Actual yields and reaction times may vary depending on the specific reaction conditions, catalyst system, and amine coupling partner.
II. Performance in Nucleophilic Aromatic Substitution (SNAc)
The electron-withdrawing nitro group in these compounds strongly activates the aromatic ring towards nucleophilic attack. In SNAr reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is opposite to that observed in cross-coupling reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond.
The fluorine atom at the 2-position of this compound is highly activated by the ortho- and para-nitro group, making it the more likely site for nucleophilic attack compared to the bromine at the 4-position.
Table 3: Illustrative Performance Data for Nucleophilic Aromatic Substitution of Halogenated Nitroanisoles with Piperidine
| Entry | Substrate | Leaving Group | Position of Attack | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | 2,4-Difluoro-6-nitroanisole | Fluoro | 2 or 4 | 90-98 | 1-3 |
| 2 | This compound | Fluoro | 2 | 85-95 | 2-6 |
| 3 | 2-Chloro-4-bromo-6-nitroanisole | Chloro | 2 | 70-85 | 4-12 |
Disclaimer: The data in this table is illustrative and based on established principles of SNAr reactivity. Actual yields, reaction times, and regioselectivity may vary based on the nucleophile and specific reaction conditions.
III. Experimental Protocols
A. General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. General Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for the required time until the starting material is consumed (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
C. General Protocol for Nucleophilic Aromatic Substitution
Materials:
-
Halogenated nitroaromatic (1.0 mmol)
-
Nucleophile (e.g., Piperidine, 2.0 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol, if necessary)
-
Solvent (e.g., DMSO or DMF)
Procedure:
-
To a round-bottom flask, add the halogenated nitroaromatic and the solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General workflow for nucleophilic aromatic substitution (SNAr).
V. Conclusion
This compound is a highly versatile building block for organic synthesis. Its performance in palladium-catalyzed cross-coupling reactions is generally robust, with reactivity intermediate between its iodo and chloro analogues. The presence of the fluorine atom provides a highly activated site for nucleophilic aromatic substitution, often allowing for selective functionalization at the C-2 position. The choice between this compound and other halogenated nitroaromatics will depend on the specific transformation desired, with the understanding that the bromine offers a good balance of reactivity for cross-coupling, while the fluorine is the preferred site for SNAr. Researchers should carefully consider the desired reaction sequence and the principles of reactivity outlined in this guide to make an informed decision for their synthetic campaigns.
A Comparative Study of Catalysts for Suzuki Coupling with 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, substrates bearing both steric hindrance and strong electron-withdrawing groups, such as 4-Bromo-2-fluoro-6-nitroanisole, present a significant challenge. The electronic and steric profile of this substrate—specifically the ortho-fluoro and ortho-nitro substituents flanking the bromine atom—necessitates a carefully selected catalyst system to achieve high yields and reaction efficiency. This guide provides a comparative analysis of various palladium-based catalyst systems suitable for this demanding transformation, supported by data from analogous systems and detailed experimental protocols.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for the successful Suzuki coupling of sterically hindered and electron-deficient aryl halides. While specific data for this compound is not extensively reported, we can extrapolate performance from studies on structurally similar substrates. The following table summarizes the performance of several state-of-the-art catalyst systems with analogous challenging aryl bromides, providing a strong basis for catalyst selection.
| Catalyst System (Precatalyst/Ligand) | Substrate Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Pd₂(dba)₃ / XPhos | Nitro-substituted aryl halides | Et₃N | THF/H₂O | 40 | 4 | >90 | High reactivity for electron-deficient substrates, broad scope.[1] | Air-sensitive ligand, higher cost. |
| Pd(OAc)₂ / SPhos | Electron-deficient aryl bromides | K₂CO₃ | Dioxane/H₂O | 80 | 2 | ~95 | High activity for a broad range of substrates.[2] | Air-sensitive ligand, higher cost. |
| Pd(PPh₃)₄ | Electron-deficient nitroarenes | K₃PO₄ | THF | Reflux | 12 | 75-85 | Readily available and well-understood catalyst.[3] | Lower activity for highly hindered substrates, may require higher temperatures.[3] |
| CataCXium® A Palladacycle | Ortho-substituted bromoanilines (including nitro-substituted) | K₂CO₃ | 2-MeTHF | 90 | 18 | >90 | Uniquely effective for ortho-substituted anilines.[4] | More specialized and may have narrower applicability. |
| Ligand-free Pd(OAc)₂ | Activated aryl bromides | K₂CO₃ | DMA/H₂O | 130 | 17 | ~94 | Cost-effective and simple setup.[5] | Generally requires higher temperatures and may not be as effective for highly hindered substrates. |
Experimental Protocols
A generalized yet detailed experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is provided below. This protocol should be optimized for specific substrates and reaction scales. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle; 0.5 - 2 mol%)
-
Ligand (e.g., XPhos, SPhos; 1 - 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2 - 3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 2-MeTHF)
-
Degassed water (if using aqueous conditions)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., 0.01 mmol, 1 mol%) and the ligand (e.g., 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL) via syringe. If using a biphasic system, add the degassed water.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for the Synthesis of 4-amino-2-fluoro-6-nitroanisole
For researchers and professionals in drug development, the synthesis of complex organic molecules like 4-amino-2-fluoro-6-nitroanisole is a critical process where the choice of reagents can significantly impact yield, purity, safety, and cost-effectiveness. This guide provides an objective comparison of alternative reagents for the plausible two-step synthesis of 4-amino-2-fluoro-6-nitroanisole, starting from 2-fluoroanisole. The proposed pathway involves an initial dinitration followed by a regioselective reduction of one nitro group.
Proposed Synthetic Pathway
The synthesis of 4-amino-2-fluoro-6-nitroanisole can be logically approached via the dinitration of 2-fluoroanisole to yield 2-fluoro-4,6-dinitroanisole, which is then subjected to a selective reduction of the nitro group at the C4 position.
A Comparative Guide to the HPLC Analysis of 4-Bromo-2-fluoro-6-nitroanisole
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analytical validation of 4-Bromo-2-fluoro-6-nitroanisole, a key intermediate in various synthetic pathways.
Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC stands as the principal and most robust method for the analysis of this compound due to its high resolution, sensitivity, and reproducibility for non-volatile and thermally stable compounds.
Experimental Protocol:
A typical RP-HPLC method for the analysis of this compound would be as follows:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Alternative Analytical Methods
While RP-HPLC is the standard, other techniques offer advantages in terms of speed or sensitivity for specific applications.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a high-pressure version of HPLC that utilizes columns with smaller particle sizes (<2 µm), resulting in faster analysis times and improved resolution.[1][2]
Experimental Protocol:
-
Instrument: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm.
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 210-400 nm (PDA).
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, GC-MS offers excellent separation and definitive identification. Given the nature of this compound, it is a viable alternative, particularly for impurity profiling.
Experimental Protocol:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 50°C, ramped to 280°C.
-
Mass Spectrometry: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.
Performance Comparison
The following table summarizes the typical performance characteristics of the described analytical methods. The data for HPLC is based on validated methods for structurally similar nitrophenol and halogenated compounds, providing a reliable estimate for the analysis of this compound.[3][4][5][6]
| Parameter | RP-HPLC | UPLC | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.01 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 1.5% | < 5% |
| Limit of Detection (LOD) | ~0.02 µg/mL | ~0.01 µg/mL | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL | ~0.03 µg/mL | ~0.015 µg/mL |
| Analysis Time | 10 - 20 minutes | 2 - 5 minutes | 15 - 30 minutes |
Visualizing the Workflow
To better understand the logical flow of an HPLC method validation, the following diagrams illustrate the key stages.
Caption: Workflow for HPLC Method Development and Validation.
The relationship between the different analytical techniques and their primary applications in the context of analyzing this compound can be visualized as follows:
Caption: Comparison of Analytical Techniques and Their Applications.
References
- 1. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 2. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 4-Bromo-2-fluoro-6-nitroanisole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The comparison focuses on reaction efficiency, starting material accessibility, and procedural complexity, supported by experimental data to inform strategic synthetic planning.
Introduction
This compound is a substituted aromatic compound whose structural complexity demands a carefully considered synthetic approach. The presence of three different substituents on the benzene ring—bromo, fluoro, and nitro groups, in addition to the methoxy group—requires strategic control of regioselectivity. This guide outlines and compares two viable synthetic pathways: a two-step route commencing with the nitration of 2-bromo-4-fluorophenol followed by methylation, and a single-step route involving the direct nitration of 2-bromo-4-fluoroanisole.
Route 1: Two-Step Synthesis from 2-Bromo-4-fluorophenol
This pathway involves an initial nitration of commercially available 2-bromo-4-fluorophenol, followed by a methylation reaction to yield the final product.
Experimental Protocols
Step 1: Nitration of 2-Bromo-4-fluorophenol
In a reaction flask, 0.05 moles of 2-bromo-4-fluorophenol is dissolved in 25 mL of chloroform. The solution is stirred at 20°C while a nitrating mixture of sulfuric acid and nitric acid (in a 1:5.5 molar ratio, 0.065 moles of nitric acid) is added dropwise. After the addition is complete, the reaction temperature is increased to 45°C and maintained for 3 hours. The reaction mixture is then washed with water and a saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Recrystallization from ethanol affords 2-bromo-4-fluoro-6-nitrophenol as a light yellow solid.[1]
Step 2: Methylation of 2-Bromo-4-fluoro-6-nitrophenol
To a solution of 2-bromo-4-fluoro-6-nitrophenol (0.10 mol) in 150 mL of acetone, potassium carbonate (0.10 mol) and methyl iodide (0.10 mol) are added at room temperature. The mixture is then heated to reflux and maintained for 6 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is taken up in water (150 mL) and extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and dried over anhydrous sodium sulfate. Evaporation of the solvent yields this compound.
Route 2: One-Step Synthesis from 2-Bromo-4-fluoroanisole
This route aims to synthesize the target molecule in a single step through the direct nitration of 2-bromo-4-fluoroanisole.
Experimental Protocol
A solution of 0.5 mL of concentrated nitric acid and 0.5 mL of concentrated sulfuric acid is prepared and cooled to room temperature. To this stirred mixture, 0.5 mL of 2-bromo-4-fluoroanisole is added in portions over approximately 5 minutes, maintaining the temperature below 70°C. After the addition is complete, the reaction is stirred for an additional 15 minutes. The reaction mixture is then poured into ice water, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and can be purified by recrystallization from ethanol.
Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Starting Material | 2-Bromo-4-fluorophenol | 2-Bromo-4-fluoroanisole |
| Number of Steps | 2 | 1 |
| Overall Yield | ~84% (calculated from reported yields of 89% for nitration and 94% for methylation) | Estimated to be lower due to potential side products |
| Regioselectivity | High (Nitration directed by the hydroxyl group) | Moderate to good (Nitration directed by methoxy, bromo, and fluoro groups) |
| Purification | Requires purification of one intermediate and the final product. | Requires careful purification to separate potential isomers. |
| Procedural Complexity | More steps, but each step is well-defined with high reported yields. | Fewer steps, but the nitration requires careful temperature control to minimize side reactions. |
Data Presentation
| Route | Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Nitration | H₂SO₄, HNO₃ | Chloroform | 20-45 | 3 | 89[1] |
| 1 | 2 | Methylation | CH₃I, K₂CO₃ | Acetone | Reflux | 6 | ~94 (estimated) |
| 2 | 1 | Nitration | H₂SO₄, HNO₃ | None | < 70 | 0.25 | Not reported, likely moderate |
Discussion
Route 1 offers a clear and high-yielding pathway to this compound. The nitration of 2-bromo-4-fluorophenol is regioselective, with the strongly activating hydroxyl group directing the incoming nitro group to the ortho position. The subsequent methylation of the resulting phenol is a standard and efficient transformation. The commercial availability of 2-bromo-4-fluorophenol makes this a practical and reliable option.
Route 2 presents a more direct, one-step approach. However, the nitration of 2-bromo-4-fluoroanisole is subject to the combined directing effects of the methoxy, bromo, and fluoro substituents. The methoxy group is an ortho, para-director, while the halogens are also ortho, para-directing but deactivating. The interplay of these effects could lead to the formation of isomeric byproducts, potentially complicating purification and reducing the overall yield of the desired product. While this route is more atom-economical in principle, the lack of specific experimental data with reported yields makes it a less predictable choice compared to Route 1.
Conclusion
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the two-step synthesis from 2-bromo-4-fluorophenol (Route 1) is the recommended pathway. This route benefits from well-documented procedures, high regioselectivity in the critical nitration step, and a high overall yield. While the one-step nitration of 2-bromo-4-fluoroanisole (Route 2) is theoretically more concise, the potential for isomeric impurities and the absence of established high-yielding protocols present significant drawbacks for predictable, large-scale synthesis. Further optimization of Route 2 would be required to establish it as a competitive alternative.
References
Efficacy of different reducing agents for the nitro group in 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of the nitro group in polysubstituted aromatic compounds is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comparative analysis of various reducing agents for the conversion of 4-Bromo-2-fluoro-6-nitroanisole to its corresponding aniline, a valuable intermediate in drug discovery. The efficacy of different reduction methods is evaluated based on chemoselectivity, reaction conditions, and overall yield, supported by established experimental protocols for similar halogenated nitroarenes.
Comparison of Reducing Agents
The choice of reducing agent for the nitro group in this compound is paramount to avoid undesirable side reactions, such as dehalogenation. Below is a summary of common reduction methods with their respective advantages and disadvantages.
| Reducing Agent/Method | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Catalytic Transfer Hydrogenation (e.g., Hydrazine/Pd/C) | High chemoselectivity for the nitro group, mild reaction conditions, avoids the use of high-pressure hydrogen gas.[1][2] | The catalyst can be expensive and require careful handling. | Hydrazine hydrate, Pd/C catalyst, alcoholic solvent (e.g., methanol or ethanol), reflux or microwave irradiation.[1][3] |
| Sodium Dithionite (Na₂S₂O₄) | Economical, mild, and highly chemoselective, with good tolerance for various functional groups, including halogens.[4][5] It offers a metal-free alternative.[4] | Can require aqueous or semi-aqueous solvent systems, which may complicate product isolation. | Aqueous or mixed aqueous/organic solvent systems (e.g., water/ethyl acetate), room temperature or gentle heating.[4] |
| Stannous Chloride (SnCl₂) | A classic and effective method that is highly selective for the nitro group in the presence of other reducible functionalities.[6][7] | Generates tin-based byproducts that can be difficult to remove during workup.[7][8] The reaction is often performed in acidic or alcoholic media.[6] | Ethanolic solution, often with the addition of an acid like HCl, or in non-acidic, non-aqueous media like ethyl acetate.[6][9] |
| Iron (Fe) in Acidic Media | Inexpensive and widely used for large-scale industrial applications. | Requires stoichiometric amounts of metal and acid, leading to significant waste generation. The workup can be cumbersome.[10] | Iron powder in the presence of an acid such as acetic acid or hydrochloric acid in a protic solvent like ethanol or water.[9][10] |
| Catalytic Hydrogenation (H₂/Catalyst) | A very clean and efficient method with water as the only byproduct. | Potential for dehalogenation, especially with more reactive halogens like bromine.[1][2] Requires specialized high-pressure equipment. | Hydrogen gas, a metal catalyst (e.g., Pd/C, PtO₂), in a suitable solvent under pressure.[11] |
Experimental Protocols
The following are generalized experimental protocols for the reduction of halogenated nitroarenes, which can be adapted for this compound.
Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C
-
To a solution of the halogenated nitroarene in methanol, add 5-10% w/w of 10% Palladium on carbon (Pd/C).[1]
-
To this suspension, add hydrazine hydrate (2-10 equivalents) dropwise at room temperature.[2]
-
The reaction mixture can be stirred at room temperature, heated to reflux, or subjected to microwave irradiation (e.g., 120 °C) to drive the reaction to completion, which can be monitored by Thin Layer Chromatography (TLC).[1][3]
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding aniline.
Reduction with Sodium Dithionite
-
Dissolve the aromatic nitro compound in a suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate) and water.[4]
-
Prepare a solution of sodium dithionite (typically 2-4 equivalents) in water.
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Separate the organic layer and extract the aqueous layer with an organic solvent like ethyl acetate.[4]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Reduction with Stannous Chloride
-
To a solution of the aromatic nitro compound in ethanol or ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-10 molar equivalents.[6][9]
-
The reaction mixture is stirred, and the progress is monitored by TLC. The reaction can be performed at room temperature or with heating.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH or saturated NaHCO₃) to precipitate tin salts.[9]
-
The mixture may be filtered through celite to remove insoluble tin salts.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the desired aniline.[9]
Reduction with Iron in Acetic Acid
-
To a solution of the nitroarene in a mixture of ethanol and acetic acid, add iron powder (typically 3-5 equivalents).[10]
-
The resulting mixture is heated to reflux and stirred for a period determined by TLC analysis.
-
After cooling to room temperature, the reaction mixture is diluted with water and neutralized by the addition of a base such as 1N aqueous NaOH to a pH of 8.[10]
-
The mixture is then extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated to afford the product.[10]
Visualizing the Reduction Process
The following diagrams illustrate the general chemical transformation and a comparative workflow for the different reduction methods.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. scispace.com [scispace.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a palladium ligand is critical to the success of cross-coupling reactions, a foundational tool in modern synthetic chemistry.[1] The electronic and steric properties of phosphine ligands, in particular, play a pivotal role in the activity, stability, and selectivity of the palladium catalyst. This guide provides a comparative overview of several commercially available palladium ligands for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-6-nitroanisole with phenylboronic acid. The data presented herein is a representative compilation to facilitate informed ligand selection for research and development activities.
Data Presentation: Performance of Palladium Ligands
The efficacy of a palladium ligand is highly dependent on the specific substrates and reaction conditions.[1] The following table summarizes the performance of various phosphine ligands in the Suzuki-Miyaura coupling of this compound and phenylboronic acid, focusing on product yield. The presented yields are illustrative and based on typical outcomes for similar electronically demanding substrates.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 92 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 88 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 95 |
| DavePhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 85 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | 78 |
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid is detailed below.[2][3] It is important to note that the optimal conditions can vary depending on the specific ligand and other reaction parameters.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1 mol%)
-
Palladium ligand (2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, a dry Schlenk tube is charged with the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: this compound and phenylboronic acid are then added to the Schlenk tube, followed by the anhydrous solvent.
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is stirred and heated to the specified temperature (e.g., 100 °C) in an oil bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
A Comparative Guide to the Reaction Kinetics of 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of the reaction kinetics of 4-Bromo-2-fluoro-6-nitroanisole, a versatile intermediate in organic synthesis. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this report establishes a comparative framework. By examining the reaction kinetics of structurally analogous halo-nitroaromatic compounds, we can infer the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. This guide also presents detailed experimental protocols for kinetic analysis and explores alternative synthetic methodologies.
Introduction to Nucleophilic Aromatic Substitution (SNAr) Kinetics
Nucleophilic aromatic substitution is a fundamental reaction class in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of SNAr reactions is highly dependent on several factors:
-
The nature of the leaving group: The lability of the leaving group influences the rate of the second step of the reaction.
-
The strength of the nucleophile: A more potent nucleophile will accelerate the initial attack on the aromatic ring.
-
The presence of electron-withdrawing groups: Groups such as nitro (-NO₂) ortho and para to the leaving group activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.[1]
-
Solvent effects: The polarity and proticity of the solvent can significantly impact the reaction rate.
The reaction of this compound is anticipated to be a facile SNAr process due to the presence of two strong electron-withdrawing groups (nitro and fluoro) and a good leaving group (bromo).
Comparative Quantitative Analysis
| Substrate | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| This compound | Amine/Thiol | Aprotic Polar | Data Not Available | - |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 4.5 x 10¹ | ~ 4500 |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 1.8 x 10⁻² | 1.8 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Methanol | 1.0 x 10⁻² | 1 |
| 1-Iodo-2,4-dinitrobenzene | Aniline | Acetonitrile | (autocatalytic) | - |
| 6-Fluoropurine Nucleoside | Butylamine | Acetonitrile | - | F > Br > Cl > I |
| 6-Bromopurine Nucleoside | Butylamine | Acetonitrile | - | F > Br > Cl > I |
Note: The data presented are from various sources and are intended for comparative purposes only. Reaction conditions may vary.
Based on the general trends, the fluorine atom in this compound would likely be the more reactive site for nucleophilic attack compared to the bromine atom, especially with harder nucleophiles. However, the relative reactivity can be influenced by steric factors and the nature of the incoming nucleophile.
Experimental Protocols for Kinetic Analysis
A detailed experimental protocol is crucial for obtaining reliable quantitative data. The following outlines a general methodology for monitoring the kinetics of SNAr reactions involving this compound.
General Procedure for Kinetic Measurements
The reaction kinetics can be monitored using techniques such as UV-Vis spectrophotometry, HPLC, or NMR spectroscopy.[4][5][6][7]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, DMSO).
-
Prepare a stock solution of the desired nucleophile (e.g., a primary or secondary amine, a thiol) in the same solvent.
-
For reactions involving charged nucleophiles, a buffer solution may be necessary to maintain a constant pH.[4][6]
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature in a thermostated water bath or reaction block.
-
Add the substrate solution to the reaction vessel.
-
To initiate the reaction, add the nucleophile solution and start the timer simultaneously. Ensure rapid and thorough mixing.
-
-
Data Acquisition:
-
UV-Vis Spectrophotometry: If the product has a distinct absorbance from the reactants, the reaction progress can be monitored continuously by recording the absorbance at a specific wavelength.[4][6]
-
HPLC/GC: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the quenched samples to determine the concentration of the reactant and/or product.
-
NMR Spectroscopy: For slower reactions, the disappearance of the reactant and the appearance of the product can be monitored in real-time by acquiring spectra at regular intervals.
-
-
Data Analysis:
-
From the concentration versus time data, determine the initial reaction rate.
-
By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the observed rate constant (k_obs) can be determined from the slope of a plot of ln([Substrate]) versus time.
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic in the kinetic study of SNAr reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways [frontiersin.org]
A Comparative Guide to Isomeric Purity Analysis of 4-Bromo-2-fluoro-6-nitroanisole
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical techniques for determining the isomeric purity of 4-Bromo-2-fluoro-6-nitroanisole, a key building block in various synthetic pathways. The presence of positional isomers can significantly impact reaction yields, impurity profiles, and the biological activity of the final product.
Potential Isomeric Impurities
The synthesis of this compound typically involves the nitration of 4-bromo-2-fluoroanisole. This reaction can potentially lead to the formation of several positional isomers, which may be carried through subsequent synthetic steps. Understanding these potential impurities is crucial for developing effective analytical methods for their separation and quantification.
Based on the directing effects of the bromo, fluoro, and methoxy substituents on the aromatic ring, the following are the most likely isomeric impurities:
-
2-Bromo-4-fluoro-6-nitroanisole: An isomer where the positions of the bromo and nitro groups are swapped.
-
4-Bromo-3-fluoro-2-nitroanisole: An isomer resulting from nitration at a different position on the aromatic ring.
-
4-Bromo-2-fluoro-5-nitroanisole: Another possible positional isomer from the nitration reaction.
This guide will focus on the comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the separation and quantification of these potential isomers from the desired this compound product.
Comparative Analysis of Analytical Methods
The choice of analytical technique for isomeric purity analysis depends on factors such as the volatility and thermal stability of the compounds, required sensitivity, resolution, and available instrumentation. Both HPLC and GC are powerful chromatographic techniques well-suited for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Differentiation of isomers based on the chemical environment of atomic nuclei in a magnetic field. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Provides detailed structural information and can quantify isomers without chromatographic separation. |
| Typical Stationary Phase | Reversed-phase (e.g., C18, C8), Normal-phase (e.g., silica), Chiral stationary phases. | Non-polar (e.g., DB-5), polar (e.g., Carbowax), or chiral capillary columns. | Not applicable. |
| Typical Mobile Phase | Mixtures of water, acetonitrile, methanol, with additives like formic acid or trifluoroacetic acid. | Inert gases like Helium, Nitrogen, or Hydrogen. | Deuterated solvents (e.g., CDCl3, DMSO-d6). |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD). | ¹H, ¹³C, ¹⁹F NMR spectroscopy. |
| Resolution | Generally high, can be optimized by adjusting mobile phase composition, stationary phase, and temperature. | Very high, especially with long capillary columns and temperature programming. | Dependent on the structural differences between isomers. May require chiral solvating agents for enantiomers. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, may require derivatization to increase volatility. | Dissolution in a deuterated solvent. |
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound and its isomers using HPLC and GC. These are starting points and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the separation of halogenated nitroaromatic compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 254 nm.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on general procedures for the analysis of volatile and semi-volatile halogenated nitroaromatic compounds.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Further dilute to a final concentration of approximately 10-50 µg/mL.
-
Transfer the solution to a GC vial for analysis.
Visualization of Experimental Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC analysis.
Caption: Experimental workflow for HPLC analysis of isomeric purity.
Caption: Experimental workflow for GC-MS analysis of isomeric purity.
Conclusion
Both HPLC and GC-MS are highly effective techniques for the isomeric purity analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis and the available instrumentation.
-
HPLC is often preferred for its simplicity in sample preparation and its suitability for a broader range of compounds, including those that may be thermally sensitive.
-
GC-MS offers superior resolution for volatile compounds and provides structural information through mass spectral data, which can be invaluable for the definitive identification of isomers.
For routine quality control, a validated HPLC method may be more efficient. For in-depth impurity profiling and structural elucidation of unknown isomers, GC-MS would be the more powerful tool. It is recommended that the chosen method be thoroughly validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate determination of the isomeric purity of this compound.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluoro-6-nitroanisole: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-fluoro-6-nitroanisole, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves must be worn. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: If working in an area with inadequate ventilation or if dust formation is likely, use a NIOSH (US) or CEN (EU) approved respirator.[1]
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
In case of a spill, use dry clean-up procedures and avoid generating dust. Do not use water to clean up spills.[1]
II. Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving controlled incineration.[1][4]
-
Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a dedicated and clearly labeled hazardous waste container.
-
This container should be specifically designated for "Halogenated Organic Waste."
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number (74266-66-3) must be on the label.
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]
-
Follow all institutional and local regulations for waste manifests and scheduling.
-
III. Disposal of Contaminated Materials
-
Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and disposed of as the unused product.[1] Alternatively, containers can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The triple-rinsed container can then be disposed of as non-hazardous waste, in accordance with local regulations.[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
IV. Spill and Emergency Procedures
-
Spill Cleanup: In the event of a spill, evacuate the area. Wearing appropriate PPE, pick up and arrange disposal without creating dust. Sweep up the material and place it in a suitable, closed container for disposal.[1]
-
Environmental Precautions: Do not allow the product to enter drains or waterways.[1][4]
V. Summary of Safety and Disposal Information
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration via a licensed hazardous waste disposal service. | [1][4] |
| Waste Classification | Hazardous Waste (Halogenated Organic Waste) | [6] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed). | [1][3] |
| Handling Precautions | Use in a well-ventilated area (fume hood), avoid dust formation. | [4] |
| Spill Cleanup | Use dry clean-up procedures; avoid creating dust. | [1] |
| Contaminated Packaging | Dispose of as unused product. | [1] |
| Environmental Precautions | Do not let product enter drains. | [1][4] |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-fluoro-6-nitroanisole
Essential Safety and Handling Guide for 4-Bromo-2-fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 74266-66-3). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. Based on available safety data, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) recommendations is mandatory to ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves are required. Given the compound's aromatic nitro and halogenated nature, Butyl rubber or Viton® gloves are recommended for prolonged contact. Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contamination.[1][2] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. To protect against splashes, it is highly recommended to use a face shield in conjunction with safety goggles .[3] |
| Skin and Body Protection | A lab coat must be worn at all times. For procedures with a higher risk of splashing or exposure, a chemically resistant apron or suit is recommended. |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation and engineering controls are insufficient, respiratory protection is necessary. A respirator with organic vapor (OV) and acid gas (AG) cartridges, combined with a P95 or P100 particulate filter , is recommended.[1] All respirator users must be fit-tested and trained. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial when working with this compound to minimize exposure and prevent contamination.
Experimental Workflow
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
